molecular formula C9H8N2 B075383 4-Methyl-1,8-naphthyridine CAS No. 1569-17-1

4-Methyl-1,8-naphthyridine

Cat. No.: B075383
CAS No.: 1569-17-1
M. Wt: 144.17 g/mol
InChI Key: GARZCKWHNSKEPP-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine is a privileged nitrogen-containing heterocyclic compound that serves as a versatile and valuable scaffold in chemical research and drug discovery. Its core structure, a bicyclic system with two nitrogen atoms, acts as a potent chelating ligand for various metal ions, making it highly relevant in the development of catalytic complexes and luminescent materials. In medicinal chemistry, the 1,8-naphthyridine framework is a well-known pharmacophore, and the methyl substituent at the 4-position offers a strategic site for further functionalization, enabling structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate in the synthesis of molecules with potential biological activities, including antimicrobial, anticancer, and anti-inflammatory agents. Its mechanism of action in biological systems often involves intercalation with DNA or inhibition of specific enzymes, such as kinases. This product is provided for use in laboratory research as a building block, ligand, or reference standard to advance projects in coordination chemistry, pharmaceutical development, and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZCKWHNSKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343297
Record name 4-Methyl-1,8-naphthyridine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-17-1
Record name 4-Methyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-17-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,8-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Methyl-1,8-naphthyridine

[1]

Executive Summary

4-Methyl-1,8-naphthyridine (CAS 1569-17-1) represents a critical subclass of the diazanaphthalene family.[1] Unlike its 1,5- or 1,6-isomers, the 1,8-naphthyridine scaffold possesses a unique "pocket" geometry with adjacent nitrogen atoms (N1, N8), making it an exceptional binucleating ligand in coordination chemistry. In drug discovery, the 4-methyl derivative serves as a vital pharmacophore, offering a handle for metabolic stability and solubility modulation compared to the parent 1,8-naphthyridine. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and spectral characteristics, designed to support high-level experimental design.

Molecular Architecture & Identity

The introduction of a methyl group at the C4 position breaks the symmetry of the 1,8-naphthyridine core, influencing both the dipole moment and the basicity of the N1/N8 centers.

Table 1: Core Chemical Identity
ParameterSpecification
IUPAC Name This compound
CAS Registry Number 1569-17-1
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
SMILES CC1=C2N=CC=CC2=NC=C1
Appearance Pale yellow to tan crystalline solid (often darkens on air exposure)
Solubility Soluble in CHCl₃, MeOH, DMSO; Sparingly soluble in H₂O

Physicochemical Parameters

Understanding the thermal and electronic properties of this compound is essential for optimizing purification and formulation.[1]

Table 2: Physical & Electronic Properties
PropertyValue / RangeContextual Note
Boiling Point 271°C (at 760 mmHg)High boiling point indicates strong intermolecular

-

stacking.[1]
Melting Point 98–102°C (Free Base)Note: Salts (e.g., HCl) and hydroxy-tautomers melt >250°C.
pKa (Conjugate Acid) ~3.8 – 4.1 (Predicted)Slightly more basic than parent 1,8-naphthyridine (pKa 3.39) due to the inductive (+I) effect of the methyl group.
LogP 1.83 (Predicted)Indicates moderate lipophilicity, suitable for CNS drug penetration.
Flash Point 116°CRequires standard flammable solid precautions.

Synthetic Pathways

The synthesis of this compound generally follows two distinct strategies: the direct Modified Skraup Reaction (preferred for scale) and the Stepwise Condensation (preferred for derivative generation).

Method A: Modified Skraup Reaction (Direct)

This method utilizes 2-aminopyridine and a methyl vinyl ketone equivalent.[1] It is rapid but often suffers from lower yields due to polymerization side reactions.[1]

Protocol:

  • Reactants: 2-Aminopyridine (1.0 eq), Methyl Vinyl Ketone (or 4-diethylamino-2-butanone) (1.2 eq).[1]

  • Catalyst/Solvent: Nitrobenzene (oxidant) and Sulfuric Acid / Boric Acid (catalyst).

  • Conditions: Reflux at 140°C for 4–6 hours.

  • Purification: Neutralization with NaOH followed by extraction (CHCl₃) and vacuum distillation or sublimation.

Method B: Friedländer-Type Condensation

A milder approach involving the condensation of 2-aminonicotinaldehyde with acetone.[1]

Protocol:

  • Reactants: 2-Aminonicotinaldehyde + Acetone.[1]

  • Catalyst: Piperidine or dilute NaOH.

  • Mechanism: Aldol condensation followed by cyclodehydration.[1]

Visualization: Synthesis Logic Flow

SynthesisFigure 1: Modified Skraup Synthesis PathwayStart2-AminopyridineInterIntermediate(Michael Adduct)Start->Inter Acid Cat. ReagentMethyl Vinyl Ketone(Skraup)Reagent->InterCyclCyclization(- H2O)Inter->Cycl Heat ProductThis compoundCycl->Product Oxidation

Spectral Characterization

Accurate identification requires precise NMR interpretation. The 4-methyl group introduces a characteristic singlet and shields adjacent protons via electron donation.[1]

Table 3: ¹H NMR Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
CH₃ 2.65 – 2.75Singlet3HCharacteristic methyl group attached to aromatic ring.[1]
H3 7.40 – 7.50Doublet1HOrtho to methyl; shielded relative to parent.[1]
H6 7.50 – 7.60DD1HMeta to ring junction; typical pyridine-like coupling.[1]
H5 8.10 – 8.20DD1HPara to ring junction.[1]
H7 9.05 – 9.15Doublet1HAlpha to nitrogen (N8); highly deshielded.
H2 8.95 – 9.05Doublet1HAlpha to nitrogen (N1); highly deshielded.

Note: Shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.

Reactivity & Coordination Chemistry[4]

The 1,8-naphthyridine core is renowned for its ability to stabilize binuclear metal complexes.[1] The 4-methyl derivative retains this capability but adds steric bulk that can influence coordination geometry.[1]

Binucleating Ligand Behavior

The N1 and N8 nitrogens are oriented perfectly to bridge two metal centers (M-M), often stabilizing low oxidation states (e.g., Cu(I)-Cu(I) or Rh(II)-Rh(II)).

  • Key Reaction: Reaction with CuCl₂ or Cu(I) salts yields complexes of the type [Cu₂(4-Me-napy)₂Cl₂].

  • Significance: These complexes are models for metalloenzymes and potential catalysts for carbene transfer reactions.[1]

Visualization: Coordination Mode

CoordinationFigure 2: Binucleating Coordination Mode of 1,8-Naphthyridine CoreN1N1Metal1MN1->Metal1CoordinationN8N8Metal2MN8->Metal2CoordinationMetal1->Metal2Metal-MetalInteractionBridgeLigandBridge

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8] V. The Synthesis of Some Methyl-1,8-naphthyridines. Journal of Organic Chemistry.

  • Gatteschi, D., Mealli, C., & Sacconi, L. (1976).[9][3] Synthesis and characterization of the mixed-valence copper complex trichlorobis(this compound)dicopper. Inorganic Chemistry.[1][3][5]

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.

  • BenchChem. (2025). Application Notes for Friedlander Synthesis of 1,8-Naphthyridine Derivatives.

  • ChemicalBook. (2024). 1,8-Naphthyridine NMR and Spectral Data.

Technical Guide: Synthesis of 4-Methyl-1,8-naphthyridine via Friedländer Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Methyl-1,8-naphthyridine using the Friedländer condensation. Note that this specific isomer requires distinct precursors compared to the more common 2-methyl derivative often synthesized from acetone.

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge within the naphthyridine scaffold. Unlike the 2-methyl isomer (readily formed from 2-aminonicotinaldehyde and acetone), the 4-methyl isomer requires the condensation of 2-amino-3-acetylpyridine with acetaldehyde (or its equivalent, paraldehyde).

This guide outlines a robust, acid-catalyzed protocol grounded in the mechanistic principles established by Paudler and Kress, and later optimized by Hamada. It addresses the critical issue of precursor instability and provides a self-validating workflow for researchers.

Key Chemical Parameters
ParameterSpecification
Target Molecule This compound
CAS Number 1569-17-1
Primary Precursor 2-Amino-3-acetylpyridine
Condensing Agent Paraldehyde (Acetaldehyde trimer)
Reaction Type Friedländer Condensation (Acid-Catalyzed)
Typical Yield 17% - 38% (Purification dependent)

Retrosynthetic Analysis & Mechanism

To achieve the methyl substituent at the C4 position, the "carbonyl" carbon of the pyridine precursor must carry the methyl group. Standard 2-aminonicotinaldehyde possesses a formyl group (H), which leads to an unsubstituted C4. Therefore, the required starting material is the methyl ketone: 2-amino-3-acetylpyridine .

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed condensation.[1] Paraldehyde serves as a stable source of acetaldehyde, depolymerizing in situ to prevent rapid self-aldol polymerization.

  • Depolymerization: Acid catalyzed breakdown of paraldehyde to acetaldehyde.

  • Schiff Base Formation: Condensation of the C2-amine of the pyridine with the carbonyl of acetaldehyde.

  • Cyclization: Intramolecular aldol-type condensation between the alpha-methyl of the acetyl group (on the pyridine) and the aldehyde carbonyl.

  • Dehydration: Elimination of water to aromatize the ring.

FriedlanderMechanism Precursor 2-Amino-3- acetylpyridine Intermediate1 Schiff Base Intermediate Precursor->Intermediate1 + Acetaldehyde (-H2O) Paraldehyde Paraldehyde (H+ -> Acetaldehyde) Paraldehyde->Intermediate1 Intermediate2 Aldol Cyclization Intermediate1->Intermediate2 Intramolecular Attack Product 4-Methyl-1,8- naphthyridine Intermediate2->Product Dehydration (-H2O)

Caption: Mechanistic flow from 2-amino-3-acetylpyridine to this compound via in situ acetaldehyde generation.

Experimental Protocol

Reagents and Equipment
  • Precursor: 2-Amino-3-acetylpyridine (1.0 eq)

  • Reagent: Paraldehyde (3.0 - 5.0 eq)

  • Catalyst: Concentrated Hydrochloric Acid (HCl) or Methanesulfonic acid (catalytic amount).

  • Solvent: Absolute Ethanol.

  • Apparatus: Round-bottom flask, Reflux condenser, Nitrogen inlet, Magnetic stirrer.

Step-by-Step Methodology
Step 1: Reaction Setup[2]
  • Dissolve 2-amino-3-acetylpyridine (Example: 1.36 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add Paraldehyde (4.0 mL, ~30 mmol). Note: Paraldehyde is used in excess to drive equilibrium and compensate for volatility.

  • Add Concentrated HCl (0.5 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and flush with nitrogen.

Step 2: Thermal Condensation
  • Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane). Look for the disappearance of the highly polar amine spot and the appearance of a fluorescent spot (naphthyridine).

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess paraldehyde.

  • Basification: Dilute the residue with water (10 mL) and neutralize with 10% NaOH or saturated Na₂CO₃ solution until pH ~9-10.

  • Extraction: Extract the aqueous phase with Chloroform (CHCl₃) or Dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent to yield a crude brown oil/solid.

Step 4: Purification (Critical)

The crude product often contains unreacted starting material and polymeric aldehyde byproducts.

  • Chromatography: Purify via column chromatography on neutral Alumina or Silica Gel.

    • Eluent: Start with CH₂Cl₂, then gradient to 2% MeOH/CH₂Cl₂.

  • Recrystallization: Alternatively, recrystallize from Ether/Petroleum Ether or Cyclohexane .

  • Yield: Expect a pale yellow solid. Typical yield ranges from 17% to 38% due to the competing polymerization of acetaldehyde.

Characterization & Validation

To ensure scientific integrity, the product must be validated against the following spectral markers.

TechniqueExpected Signal (Approximate)Interpretation
¹H NMR (CDCl₃)δ 2.70 (s, 3H)C4-Methyl group (Key differentiator from 2-Me isomer).
δ 9.10 (dd, 1H)H-2 proton (Deshielded, adjacent to N).
δ 8.1 - 7.4 (m, 4H)Aromatic protons (H3, H5, H6, H7).
Melting Point 118°C - 119°CMatches literature values for 4-methyl isomer.
Mass Spec m/z = 144 [M+]Molecular ion peak.
Isomer Warning (Self-Validation)

Crucial Check: If your ¹H NMR shows a methyl singlet at δ 2.80 and a proton at δ 8.05 (H4) , you have synthesized 2-methyl-1,8-naphthyridine , likely because you used acetone and 2-aminonicotinaldehyde .

  • 4-Methyl Isomer: Methyl is at C4. C2 has a Proton (very deshielded ~9.1 ppm).

  • 2-Methyl Isomer: Methyl is at C2. C4 has a Proton.[2]

Troubleshooting & Optimization

Common Failure Modes
  • Polymerization: Acetaldehyde (from paraldehyde) polymerizes into a tar before condensing with the amine.

    • Solution: Add the acid catalyst slowly at reflux temperature, or use a syringe pump to add the paraldehyde solution over 1 hour.

  • Low Yield: The equilibrium favors the starting materials.

    • Solution: Use a Dean-Stark trap (if using benzene/toluene) to remove water, driving the dehydration step.

Alternative Precursor Route

If 2-amino-3-acetylpyridine is unavailable, it can be synthesized via the reaction of 2-aminonicotinonitrile with Methyl Grignard (MeMgBr), followed by mild hydrolysis, though this adds steps and complexity.

Workflow Start Start: 2-Amino-3-acetylpyridine Step1 Mix with Paraldehyde + EtOH Start->Step1 Step2 Add Cat. HCl & Reflux (4-6h) Step1->Step2 Step3 Basify (pH 10) & Extract (CHCl3) Step2->Step3 Step4 Purify: Alumina Column Step3->Step4 End Pure this compound Step4->End

Caption: Operational workflow for the synthesis and purification process.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9][10][11][12] V. One-Step Synthesis of 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. Link

  • Hamada, Y., et al. (1971). Syntheses of Nitrogen-Containing Heterocyclic Compounds.[2][5][7][10][13] I. Synthesis of 1,8-Naphthyridine Derivatives. Chemical & Pharmaceutical Bulletin, 19(9), 1751-1756. Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link

  • Majumder, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19003–19012. (Note: Primarily describes 2-methyl synthesis, useful for contrast). Link

Sources

antimicrobial spectrum of 4-Methyl-1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antimicrobial Spectrum of 4-Methyl-1,8-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the antimicrobial properties of this compound derivatives. Recognizing the nascent stage of research specific to this subclass, this document synthesizes direct findings with extrapolated insights from the broader, well-studied 1,8-naphthyridine family. By examining the antibacterial and antifungal spectrum, mechanism of action, and structure-activity relationships, this guide aims to equip researchers with the foundational knowledge to drive further investigation into this promising class of compounds.

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2] This heterocyclic system is particularly renowned for its antimicrobial prowess, a legacy established by the pioneering quinolone antibiotic, nalidixic acid (a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid).[3][4] The success of nalidixic acid spurred decades of research into derivatives of the 1,8-naphthyridine ring system, leading to the discovery of potent antibacterial, antifungal, antiviral, and anticancer agents.[2]

While extensive research has focused on substitutions at the N-1, C-3, C-6, and C-7 positions, the influence of a methyl group at the C-4 position is a less explored area. This guide will delve into the known antimicrobial spectrum of this compound derivatives, drawing upon the wealth of knowledge from the broader class to contextualize findings and illuminate pathways for future research.

The Antimicrobial Landscape of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a versatile platform for the development of antimicrobial agents, demonstrating activity against a wide range of pathogens.

Antibacterial Activity

Derivatives of 1,8-naphthyridine have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The foundational compound, nalidixic acid, was primarily used for urinary tract infections caused by Gram-negative bacteria.[3] Subsequent generations of fluoroquinolone analogues, which incorporate the 1,8-naphthyridine core, have expanded this spectrum to include Gram-positive organisms.[4]

Many synthesized 1,8-naphthyridine derivatives have been evaluated for their in vitro antibacterial activity against a panel of standard bacterial strains.[5] Some have shown moderate to good antibacterial activity.[5] For instance, certain novel 1,8-naphthyridine chalcones have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.[6]

Table 1: Representative Antibacterial Activity of 1,8-Naphthyridine Derivatives

Compound ClassTest OrganismsObserved ActivityReference(s)
Nalidixic Acid DerivativesE. coli, P. aeruginosa, S. aureus, B. subtilisModerate to good activity against Gram-negative bacteria.[3][5]
1,8-Naphthyridine ChalconesGram-positive and Gram-negative bacteriaShowed activity against the bacteria under study.[6]
1,8-Naphthyridine-3-carbonitrilesMycobacterium tuberculosis H37RvMIC values ranging from 6.25 to ≥50 μg/mL.[7]
Aminopyrrolidine-substituted fluorocyclopropyl naphthyridinesStaphylococci, S. pyogenes, S. pneumoniae, EnterobacteriaceaeHigh in vitro activity against a wide spectrum of bacterial species.[8][9]
Antifungal and Anti-mycobacterial Potential

The antimicrobial activity of 1,8-naphthyridines is not limited to bacteria. Studies have shown that certain derivatives possess antifungal and anti-mycobacterial properties. For example, some nalidixic acid derivatives with a 1,2,4-triazole moiety have exhibited good antibacterial and slightly less antifungal activity.[4] The antifungal activity of 2-methyl-1,8-naphthyridines containing Schiff bases and ureas has also been investigated against phytopathogenic fungi.[10]

Furthermore, a significant body of research has focused on the anti-mycobacterial activity of 1,8-naphthyridine derivatives, with several compounds showing promising activity against Mycobacterium tuberculosis H37Rv.[7][11]

Unveiling the Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary mechanism of antibacterial action for the majority of 1,8-naphthyridine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a critical step for initiating DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper cell division.

By inhibiting these enzymes, 1,8-naphthyridine derivatives disrupt essential cellular processes, leading to bacterial cell death.[14][15] This mechanism is shared with the broader class of quinolone antibiotics.[5] In silico studies have further supported that 1,8-naphthyridine derivatives block DNA gyrase.[6]

Mechanism_of_Action Proposed Mechanism of Action for 1,8-Naphthyridine Derivatives cluster_bacterium Bacterial Cell Naphthyridine This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Naphthyridine->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound derivatives.

Structure-Activity Relationships (SAR)

The antimicrobial potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. While specific SAR studies on 4-methyl derivatives are scarce, general principles can be extrapolated from the broader family:

  • N-1 Position: The substituent at the N-1 position significantly influences antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often found in potent derivatives.[4]

  • C-3 Position: A carboxylic acid group at this position is a hallmark of many potent 1,8-naphthyridine antibacterials, including nalidixic acid, and is crucial for binding to DNA gyrase.[3]

  • C-6 Position: The introduction of a fluorine atom at this position generally enhances antibacterial activity and broadens the spectrum, a key feature of the fluoroquinolone class.[4]

  • C-7 Position: Substitutions at the C-7 position with cyclic amines, such as piperazine or pyrrolidine, are known to improve potency and pharmacokinetic properties.[4]

The influence of a methyl group at the C-4 position on the overall antimicrobial spectrum is an area that warrants further investigation to establish a clear SAR.

Caption: Key positions for substitution on the 1,8-naphthyridine ring that influence antimicrobial activity.

Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing

A crucial step in evaluating the antimicrobial spectrum of new derivatives is determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely used technique for this purpose.[5]

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Workflow for MIC Determination by Broth Microdilution Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 1,8-naphthyridine scaffold remains a highly valuable framework in the quest for novel antimicrobial agents. While the broader family of derivatives has been extensively studied, this compound derivatives represent a relatively unexplored chemical space with significant therapeutic potential. The foundational knowledge of the antimicrobial spectrum, mechanism of action, and structure-activity relationships of the wider 1,8-naphthyridine class provides a strong basis for the rational design and synthesis of novel 4-methyl analogues.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to:

  • Elucidate the specific impact of the C-4 methyl group on the antimicrobial spectrum and potency.

  • Establish a clear structure-activity relationship for this subclass.

  • Explore potential synergistic effects with existing antibiotics.

  • Investigate their activity against drug-resistant microbial strains.

Such focused efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds and contributing to the development of next-generation antimicrobial agents.

References

[1] Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [3] Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link] [5] Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053–059. [Link] [16] Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides - PubMed. (1975). Journal of Medicinal Chemistry, 18(10), 1038–1041. [Link] [17] Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (n.d.). Retrieved February 10, 2026, from [Link] [18] (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [8] In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (n.d.). Retrieved February 10, 2026, from [Link] [19] Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024). Pharmaceuticals, 17(1), 105. [Link] [4] Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024). Pharmaceuticals, 17(1), 1705. [Link] [7] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (n.d.). Retrieved February 10, 2026, from [Link] [14] New 1,4-dihydro[1][19]naphthyridine derivatives as DNA gyrase inhibitors - PubMed. (2017). Bioorganic & Medicinal Chemistry Letters, 27(5), 1235–1240. [Link] [12] Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [6] Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents - Journal of Nanostructures. (2022). Journal of Nanostructures, 12(3), 663–674. [Link] [9] In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (n.d.). Retrieved February 10, 2026, from [Link] [15] Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (n.d.). Retrieved February 10, 2026, from [Link] [20] Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [10] (PDF) Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas. (n.d.). Retrieved February 10, 2026, from [Link] [13] Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link] [2] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024). RSC Advances, 14(33), 23896–23912. [Link] [11] Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed. (2002). Il Farmaco, 57(8), 631–639. [Link] [21] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024). RSC Advances, 14(33), 23896–23912. [Link] [22] 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[1][3][16]triazolo[4,3-a][1][19]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed. (2000). European Journal of Medicinal Chemistry, 35(11), 1021–1035. [Link]

Sources

Technical Guide: Structural Elucidation of 4-Methyl-1,8-naphthyridine by NMR

Author: BenchChem Technical Support Team. Date: February 2026

The structural elucidation of 4-Methyl-1,8-naphthyridine requires a rigorous, evidence-based approach due to the high symmetry of the naphthyridine core and the potential for isomeric confusion (e.g., distinguishing from the 2-methyl or 3-methyl isomers).

This guide synthesizes classical heterocyclic NMR principles with modern 2D correlation techniques to provide a definitive protocol for structural confirmation.

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antibacterial (nalidixic acid analogs), antiviral, and antitumor agents. The introduction of a methyl group at the C4 position breaks the


 symmetry of the parent 1,8-naphthyridine, creating distinct magnetic environments for the remaining aromatic protons.

This guide details the NMR workflow to unambiguously assign the structure of This compound (CAS: 1569-17-1) .[1] The protocol prioritizes the differentiation of the 4-methyl isomer from its 2- and 3-methyl regioisomers using scalar coupling analysis (


) and long-range heteronuclear correlations (HMBC).[1]

Structural Context & Isomer Logic

Before acquiring data, one must understand the "decision tree" of the molecule. The 1,8-naphthyridine ring contains two nitrogen atoms at positions 1 and 8.

The Isomer Challenge

In a synthetic campaign (e.g., Friedländer condensation), ambiguity often arises regarding the position of the alkyl group.[1] NMR is the primary tool for resolution:

  • 2-Methyl Isomer: Substituent at C2. H2 is absent. H3 and H4 appear as doublets (

    
     Hz).[1]
    
  • 3-Methyl Isomer: Substituent at C3. H3 is absent. H2 appears as a singlet (or fine doublet due to long-range coupling).[1]

  • 4-Methyl Isomer (Target): Substituent at C4. H4 is absent. H2 and H3 appear as vicinal doublets (

    
     Hz, typical for 
    
    
    
    -pyridine protons).[1]

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for the free base to minimize viscosity broadening.[1] Use DMSO-
    
    
    
    only if solubility is poor or if the salt form (e.g., hydrochloride) is analyzed.[1]
  • Concentration: 10–15 mg in 600

    
    L solvent for optimal 2D acquisition (HSQC/HMBC).
    
  • Impurity Control: Filter through a 0.2

    
    m PTFE filter to remove paramagnetic particulates (e.g., synthetic metallic catalysts) that broaden lines.[1]
    
Acquisition Parameters
ExperimentPulse SequenceScans (NS)Rationale

H 1D
zg3016Quantitative integration; coupling constant analysis.

C 1D
zgpg301024Identification of quaternary carbons (C4, C4a, C8a).
COSY cosygpppqf8Tracing the spin systems (H2–H3 and H5–H6–H7).
HSQC hsqcedetgpsisp2.38Multiplicity-edited to distinguish CH/CH

(positive) from CH

(negative).
HMBC hmbcgplpndqf32Critical: Long-range correlations (

) to place the methyl group.

Elucidation Logic & Assignment

The Proton Framework ( H NMR)

The 1,8-naphthyridine system is electron-deficient, shifting ring protons downfield (7.0–9.2 ppm).[1] The 4-methyl group introduces asymmetry.

  • The Methyl Group: Appears as a singlet at

    
     2.65–2.75 ppm . It may show fine allylic coupling (
    
    
    
    Hz) to H3.[1]
  • Ring A (N1-C2-C3-C4):

    • H2: Located between N1 and C3. It is deshielded by the adjacent nitrogen (

      
      -proton).[1] Expect a doublet at ~9.0–9.1 ppm .
      
    • H3: Located between C2 and C4-Me. It is shielded relative to H2 (

      
      -proton).[1] Expect a doublet at ~7.3–7.4 ppm .
      
    • Coupling: The

      
       coupling constant is characteristic of pyridine-like systems, typically 4.0–5.0 Hz .[1]
      
  • Ring B (N8-C7-C6-C5):

    • H7: Adjacent to N8 (

      
      -proton).[1] Doublet of doublets at ~9.1 ppm .
      
    • H5: Peri-position to the methyl group. Often deshielded by steric compression or anisotropy. Doublet of doublets at ~8.2–8.4 ppm .

    • H6: The "middle" proton (

      
      -proton).[1] Doublet of doublets at ~7.5 ppm .
      
    • Coupling:

      
       Hz, 
      
      
      
      Hz,
      
      
      Hz (meta-coupling).
The Carbon Skeleton ( C & HMBC)

The HMBC experiment is the "judge" of the structure.[1]

  • Methyl Connection: The methyl protons (~2.7 ppm) will show strong

    
     correlations to C3  and the bridgehead C4a , and a 
    
    
    
    correlation to the quaternary C4 .[1]
  • Bridgehead Differentiation:

    • H5 will correlate to C4a (3-bond) and C8a (3-bond).[1]

    • H3 will correlate to C4a (3-bond) but not C8a.[1]

    • This distinguishes the two bridgehead carbons.

Consolidated Data Summary

Table 1: Predicted NMR Data for this compound in CDCl


 
(Based on substituent increment analysis of the parent 1,8-naphthyridine core)
Position

(ppm)
Multiplicity

(Hz)

(ppm)*
HMBC Correlations (from Proton)
1 -N---
2 9.05d4.5153.5C3, C4, C8a
3 7.35d (br)4.5122.0C2, C4, C4a, Me
4 -C

-148.0Me, H2, H3, H5
4a -C

-121.5H3, H5, H6, Me
5 8.20dd8.0, 1.8137.0C4, C6, C7, C8a
6 7.48dd8.0, 4.5121.8C4a, C5, C7, C8
7 9.12dd4.5, 1.8154.0C5, C6, C8a
8 -N---
8a -C

-156.0H2, H5, H7
Me 2.70s-18.5C3, C4, C4a

*Carbon shifts are estimates based on chemical shift increments from the parent heterocycle.[1]

Elucidation Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

NMR_Elucidation Sample Sample: this compound Solvent: CDCl3 Acquisition 1D Acquisition (1H, 13C) Sample->Acquisition Check_H4 Check Aromatic Region: Is H4 absent? Acquisition->Check_H4 Isomer_2Me Suspect 2-Methyl Isomer (H2 absent) Check_H4->Isomer_2Me No, H2 missing Isomer_3Me Suspect 3-Methyl Isomer (H3 absent) Check_H4->Isomer_3Me No, H3 missing Coupling_Analysis Coupling Analysis: Observe H2 (d) and H3 (d) J ~ 4.5 Hz Check_H4->Coupling_Analysis Yes, H4 missing HMBC_Exp HMBC Experiment (Long-Range Correlations) Coupling_Analysis->HMBC_Exp Validation Validation: Me protons -> C4 (2-bond) Me protons -> C4a (3-bond) HMBC_Exp->Validation Confirmed CONFIRMED STRUCTURE This compound Validation->Confirmed

Figure 1: Decision tree for the structural assignment of naphthyridine isomers using 1D and 2D NMR data.

Critical Quality Checks (Self-Validation)

To ensure the trustworthiness of your assignment, verify these three conditions:

  • The "Doublet-Doublet" Test: If H2 appears as a singlet, you likely have the 3-methyl isomer (where H3 is substituted).[1] In the 4-methyl isomer, H2 must be a doublet coupled to H3.

  • The Bridgehead Correlation: In the HMBC spectrum, the methyl protons must correlate to a quaternary carbon (C4a) that also correlates to the protons of the other ring (specifically H5).[1] This links the two rings and proves the methyl is not on an isolated fragment.

  • Tautomer Check: If your spectra show broad peaks or shifts >160 ppm for C4/C2, suspect the presence of 4-methyl-1,8-naphthyridin-2(1H)-one (a common hydrolyzed impurity/tautomer).[1] The aromatic this compound should have sharp, well-defined aromatic signals.

References

  • Paudler, W. W., & Kress, T. J. (1967).[2] Naphthyridine Chemistry. V. The Synthesis and Properties of the 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834.[1] Link[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

  • ChemicalBook. (n.d.).[1] this compound Spectral Data. Link

  • Reich, H. J. (2023).[1][3] Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

An In-depth Technical Guide to the UV-Vis Spectroscopic Properties of 4-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and coordination properties. This has led to the development of 1,8-naphthyridine derivatives with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Furthermore, their photophysical characteristics make them valuable as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).[4]

4-Methyl-1,8-naphthyridine, as a fundamental derivative, serves as a crucial building block for more complex and functionally diverse molecules. Understanding its core spectroscopic properties is paramount for researchers in drug development and materials science, as these properties govern how the molecule interacts with light and its environment. This guide provides an in-depth technical overview of the UV-Vis spectroscopic characteristics of this compound, offering both theoretical grounding and practical experimental insights.

Molecular Structure and Electronic Transitions

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For this compound, the key transitions involve the promotion of electrons from lower-energy bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of electrons within the delocalized π-system of the aromatic rings.

  • n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of an electron from a non-bonding orbital, primarily the lone pair on the nitrogen atoms, to an anti-bonding π* orbital.

The presence of the methyl group at the 4-position is expected to have a modest, yet noticeable, effect on the electronic structure. As an electron-donating group, it can cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 1,8-naphthyridine parent molecule.

Figure 1: Chemical Structure of this compound.

The Influence of Solvent Environment (Solvatochromism)

The choice of solvent can significantly impact the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism. This effect is a powerful tool for probing the nature of the electronic transitions and the molecule's interaction with its environment.[5]

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, the molecule is in a relatively unperturbed state. The observed spectrum can be considered a baseline.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can stabilize the ground and excited states of the molecule to different extents through dipole-dipole interactions, often leading to shifts in the absorption maxima.[6]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents, capable of hydrogen bonding, can have a pronounced effect, particularly on the n → π* transitions.[7] The lone pairs on the nitrogen atoms of this compound can engage in hydrogen bonding with the solvent molecules. This stabilizes the non-bonding 'n' orbital, increasing the energy required for the n → π* transition and resulting in a blue-shift (hypsochromic shift).[7] Conversely, π → π* transitions are often red-shifted in polar solvents as the more polar excited state is stabilized.

Predicted UV-Vis Absorption Maxima (λmax) in Various Solvents

The following table presents predicted absorption maxima for this compound based on the behavior of similar heterocyclic systems. These values should be experimentally verified.

SolventPolarityPredicted λmax (π → π)Predicted λmax (n → π)Rationale
HexaneNon-polar~300-310 nm~320-330 nmBaseline, minimal solvent interaction.
AcetonitrilePolar Aprotic~305-315 nm~315-325 nmModerate stabilization of the π* excited state.
EthanolPolar Protic~310-320 nm~310-320 nmSignificant blue-shift of the n → π* transition due to H-bonding, potentially merging with the π → π* band. Red-shift of the π → π* band.
WaterHighly Polar Protic~315-325 nmNot distinctly observableStrong H-bonding causes a pronounced blue-shift of the n → π* band, which is likely obscured by the more intense π → π* band.

Effect of pH on the UV-Vis Spectrum

The nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated in acidic conditions. This protonation has a profound effect on the electronic structure and, consequently, the UV-Vis spectrum.

Protonation of a nitrogen atom will:

  • Eliminate the n → π* transition: The lone pair of electrons is now involved in a bond with a proton and is no longer available for the non-bonding to anti-bonding transition.

  • Cause a significant shift in the π → π* transition: The addition of a positive charge alters the overall electronic distribution of the aromatic system, typically leading to a red-shift in the π → π* absorption band.

Investigating the UV-Vis spectrum of this compound at different pH values can therefore be used to determine its pKa.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

This section provides a self-validating protocol for the UV-Vis spectroscopic analysis of this compound.

Materials and Instrumentation
  • This compound (solid)

  • Spectroscopic grade solvents (e.g., Hexane, Ethanol, Acetonitrile, Deionized Water)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance and volumetric flasks

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the compound in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration. Rationale: A concentrated stock solution allows for accurate serial dilutions.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions of decreasing concentration. The final absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.). Rationale: This allows for the determination of the molar absorptivity (ε) and confirms adherence to the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Rationale: Ensures lamp stability and reproducible measurements.

    • Set the desired wavelength range (e.g., 200-450 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the reference and sample holders and run a baseline correction (autozero). Rationale: This subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill it.

    • Wipe the outside of the cuvette with a lint-free cloth and place it in the sample holder.

    • Acquire the absorption spectrum.

    • Repeat for all working solutions, moving from dilute to concentrated. Rationale: Minimizes carry-over contamination.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each major peak.

    • Using the absorbance value at λmax and the known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).

    • Plot absorbance versus concentration to generate a calibration curve. The linearity of this plot validates the measurements.

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare Stock Solution (Known Concentration) dilute Serial Dilutions (Working Solutions) stock->dilute measure Acquire Spectra (Dilute to Concentrated) dilute->measure setup Instrument Setup & Warm-up blank Baseline Correction (Solvent Blank) setup->blank blank->measure lambda Identify λmax measure->lambda beer Calculate Molar Absorptivity (ε) lambda->beer plot Plot A vs. Conc. (Validate Linearity) beer->plot

Figure 2: Experimental Workflow for UV-Vis Analysis.

Applications in Drug Development and Research

  • Purity Assessment: UV-Vis spectroscopy provides a rapid and non-destructive method for assessing the purity of synthesized this compound, as impurities with different chromophores will alter the spectrum.

  • Quantitative Analysis: Once a calibration curve is established, the concentration of the compound in various solutions can be accurately determined, which is crucial for dose-response studies and formulation development.

  • Binding Studies: Changes in the UV-Vis spectrum upon the addition of a biological target (e.g., a protein or DNA) can indicate binding and provide information about the binding constant and stoichiometry of the interaction.

  • Reaction Monitoring: The technique can be used to monitor the progress of chemical reactions involving the 1,8-naphthyridine scaffold by observing the disappearance of reactant peaks and the appearance of product peaks.

Conclusion

The UV-Vis spectroscopic profile of this compound is a rich source of information about its electronic structure and behavior in different chemical environments. The interplay of π → π* and n → π* transitions, and their sensitivity to solvent polarity and pH, provides a detailed electronic fingerprint of the molecule. While this guide provides a robust theoretical framework and practical protocols based on established principles and data from analogous structures, experimental verification remains the gold standard. A thorough UV-Vis characterization is an indispensable first step for any researcher aiming to utilize this compound in the fields of medicinal chemistry, drug development, or materials science.

References

  • Solvent influence on the photophysical properties of 4-methoxy-N-methyl-1,8-naphthalimide. (2025).
  • Mary, Y. S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 507-519.
  • Effect of Solvent. (2023). Chemistry LibreTexts.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI.
  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. (n.d.). Sharif University of Technology.
  • The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. (n.d.). Royal Society of Chemistry.
  • Solvent-Dependent Photophysics and Reactivity of Monomeric and Dimeric 4-Amino-1,8-Naphthalimides. (2021). PubMed.
  • 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (n.d.). Royal Society of Chemistry.
  • Effect of solvent. (n.d.). Slideshare.
  • An In-depth Technical Guide to this compound-2,7-diol: Synthesis and Characteriz
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. (n.d.). MDPI.
  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. (2019). Royal Society of Chemistry.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed.
  • FT-IR, Laser-Raman, UV-Vis, and NMR Spectroscopic Studies of Antidiabetic Molecule Nateglinide. (2018).
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). Royal Society of Chemistry.
  • Molecular Recognition Studies on Naphthyridine Deriv
  • The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides. (2025).
  • Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. (2018). American Society for Microbiology.
  • Synthesis and characterization of 1,8-Naphthridine derivatives. (2025).

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The Vibrational Signature of a Privileged Scaffold: An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Molecular Architecture through Vibrational Interrogation

For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of heterocyclic compounds is paramount. The 1,8-naphthyridine scaffold, a recurring motif in pharmacologically active agents, presents a compelling case for detailed spectroscopic analysis.[1][2][3] Its derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] This guide provides a comprehensive exploration of 4-Methyl-1,8-naphthyridine through the lens of infrared (IR) spectroscopy, a powerful technique for elucidating molecular structure and bonding.

This document deviates from a conventional, rigid structure. Instead, it is designed to logically flow from the foundational principles of the molecule and the analytical technique to the practical application and interpretation of spectral data. We will delve into the causality behind experimental choices and provide a framework for a self-validating analytical system, integrating both experimental protocols and computational modeling to offer a holistic understanding of the vibrational characteristics of this compound.

The Subject Molecule: this compound

The 1,8-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. The addition of a methyl group at the 4-position introduces specific vibrational modes that serve as valuable spectroscopic markers. A firm grasp of this structure is the prerequisite for interpreting its infrared spectrum.

Caption: Molecular structure of this compound.

The Analytical Cornerstone: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a sample.[4] This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic set of vibrational frequencies, making the resulting IR spectrum a unique molecular "fingerprint".

For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. This results in a complex spectrum with numerous absorption bands, each providing a piece of the structural puzzle.

Experimental Protocol: Acquiring the Vibrational Spectrum

The quality and reproducibility of an FT-IR spectrum are critically dependent on the sample preparation and instrument parameters. This section outlines a robust, self-validating protocol for the analysis of this compound.

Sample Preparation: The KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet technique is a widely used and reliable method. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an inert matrix.

Step-by-Step Protocol:

  • Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of high-purity this compound. The goal is to reduce particle size to minimize scattering of the infrared beam.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Mix thoroughly with the ground sample until a homogenous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumental Parameters

The following parameters are recommended for acquiring a high-quality FT-IR spectrum:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹Covers the fundamental vibrational modes of most organic molecules.
Resolution 4 cm⁻¹Provides sufficient detail for resolving most vibrational bands.
Number of Scans 32-64Improves the signal-to-noise ratio of the spectrum.
Apodization Happ-GenzelA common function that provides a good balance between peak shape and resolution.

digraph "Experimental_Workflow" {
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edge [fontname="Helvetica", fontsize=10, color="#34A853"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335"]; A [label="Grind 1-2 mg of\nthis compound"]; B [label="Mix with 100-200 mg\nof dry KBr"]; C [label="Press into a\ntransparent pellet"]; }

subgraph "cluster_FTIR" { label="FT-IR Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Place pellet in\nspectrometer"]; E [label="Set instrumental\nparameters"]; F [label="Acquire spectrum"]; }

subgraph "cluster_Data" { label="Data Processing"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853"]; G [label="Baseline correction"]; H [label="Peak picking and\nannotation"]; }

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Experimental workflow for FT-IR analysis of this compound.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum can be broadly divided into four main regions:

  • 4000-2500 cm⁻¹: C-H, N-H, and O-H stretching vibrations.

  • 2500-2000 cm⁻¹: Triple bond stretching vibrations.

  • 2000-1500 cm⁻¹: Double bond stretching vibrations (C=C, C=N).

  • Below 1500 cm⁻¹: The "fingerprint region," containing a complex array of bending, rocking, and scissoring vibrations.

Key Predicted Vibrational Bands for this compound:

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3100-3000 Aromatic C-H StretchStretching vibrations of the C-H bonds on the naphthyridine ring.
3000-2850 Methyl C-H StretchAsymmetric and symmetric stretching of the C-H bonds in the methyl group.
1620-1580 C=C/C=N Ring StretchStretching vibrations of the double bonds within the aromatic naphthyridine core.
1500-1400 C-H BendingIn-plane bending (scissoring and rocking) of the methyl group's C-H bonds.
Below 1000 Out-of-Plane C-H BendingBending vibrations of the aromatic C-H bonds out of the plane of the ring.

Computational Corroboration: A DFT-Based Approach

To enhance the accuracy of spectral interpretation and assign specific vibrational modes, computational modeling is an indispensable tool. Density Functional Theory (DFT) has proven to be highly effective in predicting the vibrational frequencies of organic molecules.

Computational Protocol

The following protocol outlines a robust method for the computational analysis of this compound's vibrational spectrum.

Step-by-Step Protocol:

  • Geometry Optimization: The molecular structure of this compound is first optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities.

  • Scaling: The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity. A scaling factor (often around 0.96 for B3LYP) is applied to the computed frequencies to improve their agreement with experimental data.

  • Visualization and Assignment: The calculated vibrational modes can be visualized using molecular modeling software. This allows for the unambiguous assignment of each calculated frequency to a specific molecular motion (e.g., C-H stretch, ring deformation).

Computational_Workflow cluster_DFT DFT Calculations cluster_Analysis Spectral Analysis A Build molecular structure of This compound B Geometry optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency calculation at the same level of theory B->C D Apply scaling factor to calculated frequencies C->D E Visualize vibrational modes D->E F Assign calculated frequencies to experimental bands E->F

Caption: Workflow for computational vibrational analysis of this compound.

Applications in Drug Development and Materials Science

The detailed vibrational analysis of this compound has significant implications for its application in various scientific fields:

  • Quality Control: The IR spectrum serves as a rapid and reliable method for confirming the identity and purity of synthesized this compound and its derivatives.

  • Reaction Monitoring: FT-IR can be used to monitor the progress of chemical reactions involving the 1,8-naphthyridine scaffold by observing the appearance or disappearance of characteristic vibrational bands.

  • Structural Elucidation: In the development of new drugs based on the 1,8-naphthyridine core, IR spectroscopy, in conjunction with other analytical techniques, is crucial for confirming the structure of novel compounds.

  • Polymorphism Studies: Different crystalline forms (polymorphs) of a drug can have different physical properties and bioavailability. FT-IR is a sensitive technique for identifying and distinguishing between different polymorphs.

Conclusion: A Synergy of Experiment and Theory

This guide has provided a comprehensive framework for the infrared spectroscopic analysis of this compound. By integrating a robust experimental protocol with a validated computational methodology, researchers can gain a deep and nuanced understanding of the vibrational characteristics of this important heterocyclic compound. This synergistic approach not only allows for the accurate interpretation of spectral data but also provides a powerful tool for quality control, reaction monitoring, and structural elucidation in the context of drug development and materials science. The principles and protocols outlined herein can be readily adapted to the study of other 1,8-naphthyridine derivatives, contributing to the broader understanding of this privileged scaffold in medicinal chemistry.

References

  • Bruker. (n.d.). FT-IR Spectroscopy. Retrieved from [Link]

  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(05), 1650042. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]

  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Aggarwal, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849-866. Retrieved from [Link]

  • Jiang, S., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17(31), 7416-7424. Retrieved from [Link]

  • Boldridge, D. W., & Scott, G. W. (1983). Spectroscopy of 1,5-naphthyridine. The Journal of Chemical Physics, 79(8), 3639-3647. Retrieved from [Link]

  • Zhang, J., et al. (2010). 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Retrieved from [Link]

  • Kumar, A., & Aggarwal, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

  • Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. Retrieved from [Link]

  • Fu, W., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(12), 5548-5559. Retrieved from [Link]

  • Mamajanov, I., et al. (2010). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 4-Methyl-1,8-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to the quinolone core found in antibiotics like Nalidixic acid and Ciprofloxacin. The specific derivative, 4-Methyl-1,8-naphthyridine , functions as a critical pharmacophore for developing DNA gyrase inhibitors.[1]

Unlike simple solubility screenings, antimicrobial profiling of this compound requires rigorous adherence to specific physicochemical constraints. Its planar, nitrogen-rich heterocyclic structure facilitates DNA intercalation and metal ion chelation, but also imparts significant hydrophobicity.[1] This application note outlines a validated protocol for testing its antimicrobial efficacy, specifically addressing the challenges of solubility, solvent toxicity, and optical interference.

Mechanism of Action (Hypothesis)

The primary antimicrobial mechanism of this compound derivatives typically involves:

  • DNA Gyrase Inhibition: Binding to the A subunit of bacterial DNA gyrase (Topoisomerase II), preventing the religation of double-stranded DNA breaks during replication.

  • Intercalation: Planar stacking between DNA base pairs, disrupting transcription.

Pre-Analytical Considerations

Solubility & Stock Preparation

Critical Challenge: this compound is sparingly soluble in water.[1] Improper solubilization leads to "micro-precipitation" in the assay plate, causing false-positive turbidity readings (pseudo-resistance).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade.

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

  • Sterilization: Do NOT autoclave. Use a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Nylon filters may bind the compound.

Solvent Tolerance Limits

Bacteria are sensitive to DMSO. The final concentration of DMSO in the assay well must not exceed 2.5% (v/v) for Gram-negative bacteria (e.g., E. coli) and 1% (v/v) for sensitive Gram-positives (e.g., S. aureus).[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to quantitative data generation.

G cluster_Assays Assay Modules Compound This compound (Solid) Stock Master Stock (10 mg/mL in DMSO) Compound->Stock Solubilization Dilution Intermediate Dilution (Aqueous Buffer) Stock->Dilution Serial Dilution Screening Qualitative: Agar Well Diffusion Dilution->Screening MIC Quantitative: Broth Microdilution Dilution->MIC Data Data Analysis (MIC50/MIC90) Screening->Data Kinetics Mechanistic: Time-Kill Assay MIC->Kinetics If MIC < 64 µg/mL MIC->Data Kinetics->Data

Figure 1: Integrated workflow for antimicrobial characterization of naphthyridine derivatives.

Protocol A: Quantitative Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).[1][2]

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate: 96-well polystyrene plate (U-bottom).[1]

  • Detection: Resazurin (Alamar Blue) is recommended over Optical Density (OD) because naphthyridine derivatives may absorb at 600nm or precipitate, interfering with turbidity readings.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (

      
       CFU/mL) of the test organism (e.g., E. coli ATCC 25922) in saline.
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum of

      
       CFU/mL.
      
  • Compound Dilution (The "2x" Method):

    • Prepare a "2x Working Solution" of the compound in CAMHB.

    • Example: To test a top concentration of 256 µg/mL, prepare 512 µg/mL in broth containing 2% DMSO.

    • Add 100 µL of CAMHB (no compound) to columns 2–12 of the 96-well plate.

    • Add 200 µL of the "2x Working Solution" to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Result: Serial 2-fold dilution (256, 128, ... 0.5 µg/mL).

  • Inoculation:

    • Add 100 µL of the bacterial inoculum to wells in columns 1–11.

    • Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO only).[1] Crucial for validating solvent safety.

    • Column 12 (Sterility Control): Broth only.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours.

  • Readout (Resazurin Modification):

    • Add 30 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration remaining blue.

Plate Layout Logic

Plate Plate Row A-H Col 1 Col 2-10 Col 11 Col 12 Test Compound (256 µg/mL) Serial Dilution (128 - 0.5 µg/mL) Growth Control (+DMSO, No Drug) Sterility Control (Broth Only) Note Critical: Col 11 must contain the same % DMSO as Col 1 to rule out solvent toxicity. Plate->Note

Figure 2: 96-well plate configuration ensuring rigorous solvent controls.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).[1]

  • Setup: Prepare four flasks with CAMHB:

    • Control (No drug).[1]

    • 1x MIC.

    • 2x MIC.

    • 4x MIC.

  • Inoculation: Add bacteria to reach

    
     CFU/mL at T=0.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions and plate on MHA. Count colonies.

  • Interpretation:

    • Bactericidal:

      
       log reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       log reduction.
      

Data Analysis & Interpretation

Summarize findings in the following format to ensure comparability with literature.

ParameterDefinitionAcceptance Criteria (QC Strains)
MIC Minimum Inhibitory ConcentrationE. coli ATCC 25922: Ciprofloxacin control must fall between 0.004–0.015 µg/mL.[1]
MBC Minimum Bactericidal ConcentrationRatio MBC/MIC

indicates bactericidal activity.
Solvent Effect Growth inhibition by DMSOColumn 11 OD must be within 10% of solvent-free control.[1]

Troubleshooting & "Watch-Outs"

The "Crash-Out" Phenomenon

Naphthyridines are notorious for precipitating when added to aqueous broth.[1]

  • Symptom: The bottom of the well looks "sandy" or has a pellet before incubation.

  • Fix: Use the Resazurin method described above. Visual turbidity will be unreliable. If precipitation is heavy, the effective concentration is unknown; consider using a cyclodextrin carrier (e.g., HP-

    
    -CD) to improve solubility.[1]
    
Metal Ion Interference

1,8-naphthyridines can chelate


 and 

in the broth.[1]
  • Impact: This can reduce the activity of the compound (if the free drug is the active form) or destabilize the bacterial outer membrane.

  • Control: Ensure CAMHB is strictly standardized for cation content (

    
     10–12.5 mg/L; 
    
    
    
    20–25 mg/L) as per CLSI.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][3] Wayne, PA: CLSI.[3]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][5][6][7][8][9][10][11][12][13][14] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. (Foundational paper on the scaffold).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[2][3][4][15] Clinical Microbiology and Infection, 9(8), ix-xv.[1]

  • Swebocki, T., et al. (2023).[2] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[1][2] Protocols.io.[2] [1][2]

Sources

Application Note: Optimizing Cell Viability Assays for 4-Methyl-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives of 4-Methyl-1,8-naphthyridine have garnered significant attention for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties (targeting DNA topoisomerases and inducing apoptosis) [1, 2].

However, the physicochemical properties of this scaffold—specifically its intrinsic fluorescence and lipophilicity —pose unique challenges for standard cell viability assays. Standard colorimetric assays (like MTT) or fluorometric assays (like Calcein AM) can yield false positives due to spectral overlap or chemical interference.

This Application Note provides a validated workflow for accurately determining the IC50 of this compound derivatives. We prioritize ATP-based luminescence as the Gold Standard to avoid optical interference, while providing a modified MTT protocol with strict subtraction controls for laboratories limited to absorbance readers.

Critical Pre-Assay Considerations

Solubility & Handling

This compound derivatives are typically hydrophobic with low aqueous solubility (LogS often < -4.0) [2].

  • Solvent: Dissolve stock compounds in 100% DMSO. Typical stock concentration: 10 mM to 50 mM .

  • Precipitation Risk: When diluting into culture media, these compounds may precipitate at concentrations >50 µM.

  • Validation Step: Perform a "Media Only" check. Dilute the compound to the maximum test concentration (e.g., 100 µM) in warm culture media (37°C). Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is invalid.

Fluorescence Interference

Many 1,8-naphthyridine derivatives exhibit intrinsic fluorescence, particularly in the blue-to-green region (400–550 nm) [3]. This overlaps with common viability dyes (e.g., Calcein, Resorufin).

  • Rule: Avoid fluorescence-based viability assays unless you have run a spectral scan of your specific derivative.

Assay Selection Strategy

The following decision matrix outlines the logical flow for selecting the appropriate assay based on the compound's optical properties.

AssaySelection Start Start: this compound Derivative Solubility Step 1: Check Solubility in Media (Max Conc.) Start->Solubility Precipitate Precipitate Visible? Solubility->Precipitate Redesign Action: Reduce Conc. or Change Solvent System Precipitate->Redesign Yes Spectral Step 2: Spectral Scan (Abs 400-600nm / Em 450-600nm) Precipitate->Spectral No Fluorescent Significant Fluorescence or Absorbance? Spectral->Fluorescent ATP Recommended: ATP Luminescence Assay (CellTiter-Glo®) Fluorescent->ATP Yes (High Risk) MTT Alternative: MTT Assay (Requires Cell-Free Controls) Fluorescent->MTT No (Low Risk)

Figure 1: Decision tree for selecting the optimal viability assay based on compound solubility and optical properties.

Protocol A: ATP Luminescence Assay (Gold Standard)

Rationale: This assay quantifies ATP, a marker of metabolically active cells. It uses a luciferase reaction to generate light. Since 1,8-naphthyridines are rarely luminescent, this method eliminates optical interference.

Materials
  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite system.

  • Plate: White-walled, opaque-bottom 96-well plates (crucial to prevent signal bleed).

  • Cells: Target cell line (e.g., MCF-7, HeLa) seeded at 3,000–5,000 cells/well.

Step-by-Step Methodology
  • Seeding: Plate cells in 100 µL media/well. Incubate for 24h to allow attachment.

  • Compound Preparation: Prepare 4x concentrations of the naphthyridine derivative in media (containing max 0.4% DMSO).

  • Treatment: Add 50 µL of 4x compound to the 100 µL media in wells. Final volume: 150 µL.

    • Controls: Vehicle (DMSO) control, Positive Control (e.g., Staurosporine), and Blank (Media + Compound, No Cells) .

  • Incubation: Incubate for the desired time (typically 48h or 72h) at 37°C, 5% CO₂.

  • Equilibration: Remove plate from incubator and let it equilibrate to Room Temperature (RT) for 30 minutes. This stabilizes the luminescent signal.

  • Lysis/Reaction: Add 100 µL of ATP Reagent to each well.

  • Mixing: Orbitally shake the plate for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the signal.

  • Read: Measure Luminescence (integration time: 0.5–1.0 second).

Protocol B: Modified MTT Assay (Absorbance)

Rationale: MTT relies on mitochondrial reductase enzymes to convert yellow tetrazolium salt into purple formazan. Risk: Naphthyridines are nitrogen-rich and can act as reducing agents, potentially converting MTT to formazan chemically (without cells), leading to false "viability" signals [4].

Materials
  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved at 5 mg/mL in PBS.

  • Solubilizer: DMSO or SDS-HCl.

  • Plate: Clear-bottom 96-well tissue culture plate.

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., 5,000 cells/well) in 100 µL media. Incubate 24h.

  • Treatment: Add compound serial dilutions.

    • CRITICAL STEP: You must prepare a duplicate set of wells containing Media + Compound (No Cells) for every concentration tested. This is the "Chemical Background" control.

  • Incubation: Incubate cells with compound for 48–72h.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to all wells (including the No Cell controls).

  • Labeling: Incubate for 3–4 hours at 37°C.

  • Solubilization: Carefully remove supernatant (if using DMSO method) or add SDS (if using stop solution). Dissolve the purple formazan crystals in 100 µL DMSO.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Correction Logic

To determine the True Viability Signal (


):


If the Compound Only Control has a higher OD than the Media Blank, your compound is chemically reducing the MTT. In this case, the assay is invalid; switch to Protocol A.

Data Analysis & Interpretation

Summarize your findings using the following structure. A "Shift" in IC50 between assays often indicates interference.

ParameterProtocol A (ATP)Protocol B (MTT)Interpretation
Sensitivity High (detects <50 cells)ModerateATP is better for potent compounds.
Interference LowHigh (Chemical Reduction)If MTT IC50 >> ATP IC50, suspect interference.
Endpoint Metabolic (ATP levels)Metabolic (Reductase activity)Both measure metabolic health, not just membrane integrity.
Mechanism of Action Diagram

Understanding where the assay measures viability in the context of Naphthyridine mechanism (DNA intercalation/Mitochondrial stress).

Mechanism Compound This compound CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target Target: DNA / Topoisomerase CellEntry->Target MitoStress Mitochondrial Stress Target->MitoStress ATP_Pool Drop in ATP Pool MitoStress->ATP_Pool Reductase Loss of Reductase Activity MitoStress->Reductase Readout_ATP Protocol A: Luminescence Decrease ATP_Pool->Readout_ATP Readout_MTT Protocol B: Absorbance Decrease Reductase->Readout_MTT

Figure 2: Biological cascade showing how 1,8-naphthyridine toxicity translates to assay readouts.

References

  • Khetmalis, Y. M., et al. (2024).[1] Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23567-23580.

  • García-García, A., et al. (2023).[2] Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines.[2] Molecules, 29(1), 86.

  • Dong, H. Q., et al. (2020).[3] 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. Journal of Materials Chemistry C, 39.

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.[4] Gene, 574(2), 193-203.

Sources

Optimization of 4-Methyl-1,8-naphthyridine Solubilization for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary

4-Methyl-1,8-naphthyridine (CAS: 1569-17-1) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antimicrobial (nalidixic acid analogs), antitumor, and neuroprotective agents [1, 3].[1][2] However, its physicochemical profile—specifically its lipophilicity and basic nitrogen functionality—presents significant challenges in aqueous solubility. Improper solubilization leads to micro-precipitation ("crashing out") , resulting in erratic IC50 values, false negatives in high-throughput screening (HTS), and low reproducibility.[1]

This guide provides a validated protocol for preparing stable stock solutions and executing aqueous dilutions without precipitation, ensuring high-fidelity biological data.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful solubilization. This compound contains two nitrogen atoms in a fused ring system.[2] These nitrogens are hydrogen bond acceptors, making the molecule a weak base.

PropertyValue / CharacteristicImplication for Assay
Molecular Weight 144.17 g/mol Small molecule; rapid diffusion.[1]
Physical State Solid (often crystalline)Requires acoustic or mechanical energy to break lattice.[1][2]
LogP (Est.) ~1.5 – 2.0Moderately lipophilic; prefers organic solvents.
pKa (Ring N) ~3.5 – 4.5 (Weak Base)Critical: Solubility increases significantly at pH < 4.[1][2] At physiological pH (7.4), it remains largely uncharged and hydrophobic, increasing precipitation risk [1, 2].
Primary Solvent DMSO (Dimethyl Sulfoxide)Excellent solubility (>50 mM).[1]
Secondary Solvent EthanolGood solubility, but higher volatility affects long-term storage.[2]

Protocol A: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock in anhydrous DMSO.

Reagents & Equipment[3]
  • Compound: this compound (>98% purity).[1][2]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with Teflon-lined cap. Note: Avoid polystyrene which can be leached by DMSO.

Step-by-Step Procedure
  • Weighing: Accurately weigh 7.2 mg of this compound into the amber vial.

    • Why: We target a 1 mL volume. 7.2 mg / 144.17 g/mol ≈ 0.05 mmol = 50 µmol.[2]

  • Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

    • Technique: Do not add to the mark; add by volume using a calibrated pipette to ensure molarity accuracy.

  • Dissolution (The Acoustic Assist):

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes. Acoustic cavitation disrupts the crystal lattice more effectively than stirring alone [4].[2]

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids that will skew concentration.[2]

Protocol B: The "Step-Down" Dilution Strategy

Objective: Dilute the stock into aqueous assay media (pH 7.4) without precipitation.[2][3] The Challenge: Direct injection of high-concentration DMSO stock into water creates a local region of supersaturation, causing immediate precipitation that may not re-dissolve.

The Validated Workflow

We utilize an Intermediate Dilution Step to lower the kinetic shock to the compound.

  • Prepare Intermediate Plate (100x Concentrated):

    • Dilute the 50 mM Master Stock into pure DMSO to create serial dilutions (e.g., 10 mM, 1 mM, 0.1 mM).

    • Reasoning: Keeping the compound in 100% DMSO during serial dilution guarantees homogeneity.

  • The "Solvent Shift" (10x Intermediate):

    • Dilute the DMSO intermediate 1:10 into the Assay Buffer (e.g., 10 µL DMSO stock + 90 µL Buffer).

    • Result: 10% DMSO concentration.[2]

    • Observation: Check for turbidity immediately.[2] If precipitation occurs here, the compound concentration exceeds its aqueous solubility limit.

  • Final Assay Dispense:

    • Transfer 10 µL of the "Solvent Shift" mix into 90 µL of cell culture media in the assay plate.

    • Final DMSO: 1.0% (Acceptable for many robust cell lines; for sensitive lines, adjust ratios to achieve 0.1-0.5% final DMSO) [6, 7].[1][2]

Visual Workflow (Graphviz)[1][2]

G Solid Solid Compound (this compound) DMSO_Stock Master Stock (50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve & Sonicate (37°C) Inter_Plate Serial Dilution Plate (100% DMSO) DMSO_Stock->Inter_Plate Serial Dilution Shift_Plate Intermediate 'Shift' Plate (10% DMSO / 90% Buffer) Inter_Plate->Shift_Plate 1:10 Dilution (Risk of Precip!) Assay_Well Final Assay Well (1% DMSO / 99% Media) Shift_Plate->Assay_Well 1:10 Transfer

Figure 1: Step-down dilution workflow designed to prevent kinetic precipitation (crash-out) during the transition from organic to aqueous phase.

Quality Control & Self-Validation

To ensure the protocol is working (Trustworthiness), perform this self-validation check:

The UV-Vis Aggregation Check
  • Prepare a 50 µM solution in Assay Buffer using the protocol above.

  • Scan absorbance from 250 nm to 600 nm.[2]

  • Pass Criteria: A defined peak (typically 280-320 nm range for naphthyridines) with a stable baseline at >400 nm.[1][2]

  • Fail Criteria: An elevated, sloping baseline in the visible region (>400 nm).[2] This "Rayleigh scattering" indicates the presence of micro-aggregates, meaning the compound has crashed out, even if invisible to the naked eye.

Storage & Stability

  • Temperature: Store Master Stocks at -20°C or -80°C.

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][2] Water uptake causes compound degradation and precipitation.[2]

    • Best Practice: Aliquot the Master Stock into single-use vials (e.g., 50 µL aliquots) to avoid repeated freeze-thaw cycles.

  • Light: Naphthyridines can be photosensitive.[2] Always use amber vials or wrap in foil [5].

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Link[1][2]

  • BenchChem. (2025).[2][4] Technical Support: Enhancing the Solubility of Naphthyridine Derivatives. Link[1][2]

  • Madaan, A., et al. (2015).[5] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link

  • SelleckChem. (2024).[2] Frequently Asked Questions: Handling Hydrophobic Compounds. Link

  • PhytoTech Labs. (2023).[2] Preparing Stock Solutions for Plant Growth Regulators and Heterocycles. Link

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits. Link

  • ResearchGate. (2016).[2] Discussion: Maximum DMSO concentration in cell culture assays. Link

Sources

Troubleshooting & Optimization

Technical Support: Purity Optimization for 4-Methyl-1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MN-18-PURITY Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 4-Methyl-1,8-naphthyridine , a critical pharmacophore in medicinal chemistry (e.g., antibacterial fluoroquinolone analogs).

The primary synthesis route—Friedländer condensation between 2-aminonicotinaldehyde and acetone—is deceptively simple.[1] Users frequently report low yields and "tarry" crudes.[1] These issues stem from two competing instability vectors:

  • Aldehyde Instability: 2-aminonicotinaldehyde is prone to self-polymerization.[1]

  • Acetone Aldolization: Basic catalysts trigger the self-condensation of acetone into mesityl oxide and phorone, which co-elute with the product.[1]

This guide provides a self-validating workflow to isolate high-purity (>98%) material.

Module 1: Diagnostic Flowchart

Use this visual guide to identify your specific impurity profile based on the physical state of your crude material.

DiagnosticTree Start Analyze Crude Material State1 Black/Dark Brown Tar Start->State1 Viscous/Tarry State2 Oily Orange Residue Start->State2 Liquid/Oil State3 Yellow Solid (Sticky) Start->State3 Crystalline Diag1 Diagnosis: Polymerization Cause: Aldehyde oxidation or excessive heating (>80°C) State1->Diag1 Diag2 Diagnosis: Mesityl Oxide Contamination Cause: Acetone self-condensation (Strong base used) State2->Diag2 Diag3 Diagnosis: Near Pure Issue: Trace solvent/water or minor oligomers State3->Diag3 Action1 Action: Acid-Base Extraction (See Module 3.1) Diag1->Action1 Action2 Action: Vacuum Distillation or Steam Distillation Diag2->Action2 Action3 Action: Recrystallization (EtOH/Water) Diag3->Action3

Figure 1: Diagnostic decision tree for initial crude assessment. Identify your impurity profile to select the correct downstream processing.

Module 2: Reaction Control (Prevention)

The best way to remove impurities is to prevent their formation.

The Mechanism of Failure

In the standard Friedländer synthesis, strong bases (KOH/NaOH) catalyze the reaction but also destroy the solvent (acetone).

  • Problem: Acetone

    
     Diacetone Alcohol 
    
    
    
    Mesityl Oxide.
  • Solution: Use L-Proline or Piperidine as a mild organocatalyst.[1] This minimizes acetone dimerization while effectively activating the aldehyde carbonyl.[1]

Optimized Protocol: Proline-Catalyzed Route
  • Reagents: 2-Aminonicotinaldehyde (1.0 eq), Acetone (5.0 eq), L-Proline (0.2 eq), Ethanol (Solvent).[1]

  • Procedure:

    • Dissolve aldehyde in ethanol.[1]

    • Add proline and acetone.[1]

    • Reflux at 60°C (Do not exceed 70°C to prevent tar formation).[1]

    • Monitor via TLC (10% MeOH in DCM).[1][2] Product

      
      .[1][3]
      
  • Key Observation: The reaction should remain yellow/orange.[1] If it turns black, the temperature is too high or the aldehyde was degraded prior to use.

Module 3: Purification Protocols

Technique 3.1: Acid-Base Extraction (The Workhorse)

Best for: Removing non-basic impurities (mesityl oxide, tars) from the crude tar.

Principle: this compound is a base (


). It can be reversibly protonated to become water-soluble, leaving neutral impurities in the organic phase.[1]
StepActionMechanistic Rationale
1 Dissolve crude in DCM (50 mL/g).Solubilizes the entire mixture (product + impurities).[1]
2 Extract with 1M HCl (

mL).
Protonates the naphthyridine nitrogen (

).[1] Product moves to aqueous layer.[1] Neutral tars/ketones stay in DCM.
3 Discard the organic (DCM) layer.[1]Removes mesityl oxide and neutral polymers.
4 Wash aqueous layer with Ethyl Acetate .[1]Removes trace organic impurities trapped in the water.[1]
5 Basify aqueous layer to pH ~10 with NaOH .Deprotonates the product.[1] It precipitates or becomes oil-soluble again.[1]
6 Extract with DCM , dry (

), evaporate.
Recovers purified free base.[1]
Technique 3.2: Chromatography (The Polisher)

Best for: Removing regioisomers or unreacted aldehyde.

Critical Warning: 1,8-Naphthyridines coordinate to metals and acidic sites.[1]

  • Avoid: Pure Silica Gel (Acidic).[1] The product will "streak" or stick irreversibly.[1]

  • Use: Neutral Alumina OR Basified Silica (DCM/MeOH + 1% Triethylamine).[1]

Technique 3.3: Recrystallization (The Final Form)

Best for: achieving >99% purity for biological assays.

Solvent System:

  • Primary: Cyclohexane (or Hexane).[1]

  • Alternative: Ethanol/Water (1:1 mixture).[1]

Protocol:

  • Dissolve solid in minimal boiling cyclohexane.

  • If insoluble black specks remain, perform a hot filtration .[1]

  • Allow to cool slowly to RT, then

    
    .
    
  • Collect yellow needles.[1] Melting Point Check: Target

    
    .
    

Module 4: Technical FAQ

Q1: My product turned pink/red after sitting on the bench for two days. Is it ruined?

  • Diagnosis: Photo-oxidation.[1] Naphthyridines are light-sensitive.[1]

  • Fix: The impurity is likely superficial.[1] Wash the solid with a small amount of cold ether.[1]

  • Prevention: Store in amber vials under nitrogen/argon.

Q2: I see a persistent singlet at ~2.1 ppm in the NMR, even after drying.

  • Diagnosis: Mesityl oxide or Acetone self-condensation products.[1]

  • Fix: These are high-boiling oils (

    
    ).[1] High-vacuum drying is often insufficient.[1] Use the Acid-Base Extraction  (Module 3.1) to wash these neutral organics away.[1]
    

Q3: Can I use water as the reaction solvent?

  • Answer: Yes. Recent "Green Chemistry" protocols utilize water with hydrotropic salts (like choline hydroxide).[1] However, the product often precipitates with sticky impurities.[1] The ethanol/proline route generally yields a cleaner crude for initial purification.[1]

Module 5: Workflow Visualization

PurificationLogic Crude Crude Reaction Mixture (Product + Tars + Ketones) Step1 1. Acid-Base Extraction (Partition coeff. exploitation) Crude->Step1 Decision Purity Check (TLC/NMR) Step1->Decision PathA Purity < 95% Decision->PathA PathB Purity > 95% Decision->PathB Column 2. Column Chromatography (Neutral Alumina) PathA->Column Crystal 3. Recrystallization (Cyclohexane) PathB->Crystal Column->Crystal Final Final Product (>98% Yellow Needles) Crystal->Final

Figure 2: Integrated purification workflow.[1] Note that chromatography is optional if the Acid-Base extraction is performed efficiently.

References

  • Friedländer Synthesis Mechanism & C

    • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • Impurity Profile (Mesityl Oxide)

    • Title: Mesityl oxide - Organic Syntheses Procedure.[1]

    • Source: Organic Syntheses (OrgSyn.org).[1]

    • URL:[Link]

  • General Naphthyridine Properties

    • Title: 1,8-Naphthyridine - Chemical Properties and Derivatives.[1][2][4][5][6][7][8]

    • Source: Wikipedia (Verified via IUPAC/Beilstein data).[1]

    • URL:[Link][7][8]

  • Recrystalliz

    • Title: Purification: How To - Recrystallization Solvents.[1][9]

    • Source: University of Rochester, Department of Chemistry.[1]

    • URL:[Link]

Sources

Catalyst Optimization Support Center: 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

Welcome to the technical support hub for 1,8-naphthyridine scaffolds. This guide moves beyond generic textbook synthesis, addressing the specific catalytic challenges encountered in drug discovery workflows.

The 1,8-naphthyridine core (present in Gemifloxacin, Vosaroxin) requires precise catalytic tuning to balance regioselectivity , yield , and purification burden .

Quick-Start: Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalytic system for your substrate class.

CatalystSelection Start Select Substrate Class Aldehyde 2-Aminonicotinaldehyde + Ketone Start->Aldehyde Alcohol 2-Aminoaryl Alcohol + Ketone/Alcohol Start->Alcohol Alkyne 2-Aminopyridine + Terminal Alkyne Start->Alkyne Friedlander Friedländer Condensation Aldehyde->Friedlander ADC Acceptorless Dehydrogenative Coupling (ADC) Alcohol->ADC MetalCycl Metal-Mediated Cyclization Alkyne->MetalCycl Green Green/Aq. Solubility? Friedlander->Green ChOH Rec: Choline Hydroxide (ChOH) (Aq. Micellar System) Green->ChOH Yes (Green) Lewis Rec: Sulfamic Acid or Ionic Liquids ([Bmmim][Im]) Green->Lewis No (Organic Solv) RuCat Rec: Ru-Pincer Complex or Nano-Ru/Pr2O3 ADC->RuCat AgCu Rec: Ag(I) or Cu(I) (C-H Activation) MetalCycl->AgCu

Figure 1: Decision matrix for selecting catalytic systems based on starting material availability and green chemistry requirements.

Module A: The "Green" Standard (Aqueous Friedländer)

Primary Use Case: High-throughput synthesis of 2-substituted 1,8-naphthyridines from aldehydes.[1] Catalyst: Choline Hydroxide (ChOH) Mechanism: Base-mediated aldol condensation followed by cyclodehydration.

The Science (Why it works)

Traditional Friedländer synthesis utilizes strong bases (KOH) or acids (H₂SO₄), leading to polymerization of the sensitive 2-aminonicotinaldehyde. Choline Hydroxide (ChOH) acts as a hydrotropic catalyst. It forms hydrogen bonds with the reactants, effectively solubilizing organic substrates in water and activating the carbonyl carbon without the harshness of inorganic hydroxides.

Standard Operating Procedure (SOP-101)

Target: Gram-scale synthesis of 2-methyl-1,8-naphthyridine.

  • Charge: To a reaction flask, add 2-aminonicotinaldehyde (1.0 equiv) and acetone (3.0 equiv).

  • Solvent/Cat: Add Water (2 mL/mmol) followed by ChOH (20 wt% in water, 1 mol% loading).

  • Reaction: Stir at 50°C for 4–6 hours.

    • Checkpoint: Monitor TLC (10% MeOH/DCM).[2] Disappearance of the aldehyde spot indicates completion.

  • Workup: The product often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol (if solid) or Flash Chromatography (if oil).

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Conversion Substrate insolubility (Lipophilic ketones)Increase ChOH loading to 5 mol% or add a co-solvent (EtOH, 10% v/v).
"Tar" Formation Temperature too high (>80°C)2-aminonicotinaldehyde self-condenses above 60°C. Maintain T < 55°C strictly.
Emulsion in Workup Amphiphilic nature of ChOHSaturate the aqueous phase with NaCl (brine) before extraction to break the emulsion.

Module B: Transition Metal Catalysis (ADC Approach)

Primary Use Case: Utilizing stable alcohols instead of unstable aldehydes; accessing 2-substituted derivatives. Catalyst: Ruthenium Pincer Complexes or Heterogeneous Nano-Ru.

The Science (Why it works)

Handling 2-aminonicotinaldehyde is difficult due to its instability. Acceptorless Dehydrogenative Coupling (ADC) allows the use of 2-aminoaryl alcohols .[1] The Ru-catalyst dehydrogenates the alcohol to the aldehyde in situ, which immediately condenses with the ketone/alcohol partner, releasing H₂ gas as the only byproduct.

ADC_Mechanism Alcohol Alcohol Substrate Ru_Dehydro Ru-Cat Dehydrogenation (-H2) Alcohol->Ru_Dehydro Aldehyde_Inter Transient Aldehyde Ru_Dehydro->Aldehyde_Inter Condensation Condensation w/ Amine Aldehyde_Inter->Condensation Product 1,8-Naphthyridine Condensation->Product

Figure 2: The Acceptorless Dehydrogenative Coupling (ADC) pathway bypasses the isolation of unstable aldehyde intermediates.

Standard Operating Procedure (SOP-202)

Target: Synthesis from 2-amino-3-hydroxymethylpyridine.

  • Inert Atmosphere: Flame-dry Schlenk tube; cycle N₂/Vacuum 3 times. Oxygen kills this catalyst.

  • Charge: Add amino-alcohol (1.0 equiv), ketone (1.2 equiv), and Ru-Pincer Catalyst (0.5–1.0 mol%) and t-BuOK (1.0 equiv, base promoter).

  • Solvent: Add anhydrous Toluene or Xylene .

  • Reaction: Reflux (110°C) under an open system (argon flow) to allow H₂ escape.

  • Time: 12–24 hours.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
No Reaction Catalyst Poisoning (O₂)Ensure rigorous degassing of toluene. Use a glovebox if available for catalyst loading.
Stalled at Imine Incomplete CyclizationThe dehydrogenation step worked, but cyclization failed. Increase Base (t-BuOK) to 1.5 equiv.
Low Yield H₂ SaturationThe reaction is reversible. Ensure a steady stream of Argon sweeps the headspace to remove H₂.

Performance Comparison Data

The following table contrasts the catalytic efficiency of the methods described above for a standard benchmark reaction (Synthesis of 2-phenyl-1,8-naphthyridine).

ParameterMethod A: Aqueous ChOHMethod B: Ru-ADCMethod C: Classical Acid (TFA)
Catalyst Type Organocatalyst (Ionic Liquid)Transition Metal (Ru)Brønsted Acid
Temperature 50°C (Mild)110°C (High)80°C (Mod)
Time 4–6 h12–24 h2–4 h
Yield 92–99%75–85%60–70%
Atom Economy High (Water byproduct)High (H₂ byproduct)Low (Acid waste)
Key Risk Substrate SolubilityO₂ SensitivityFunctional Group Intolerance

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega, 2021. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedländer Reaction. ACS Omega, 2021. [Link]

  • Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics. J. Am. Chem. Soc., 2018. [Link]

  • Pr2O3 Supported Nano-layered Ruthenium Catalyzed Acceptorless Dehydrogenative Synthesis. ChemCatChem, 2020.[1] [Link]

  • 1,8-Naphthyridine synthesis (General Review & Name Reactions). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high regioselectivity in this important class of heterocyclic compounds. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Controlling the substitution pattern on this bicyclic system is paramount for modulating biological activity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome synthetic hurdles and achieve your target molecules with high purity and efficiency.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My Friedländer annulation is producing a mixture of 2-substituted and 2,3-disubstituted 1,8-naphthyridines. How can I improve the regioselectivity for the 2-substituted product?

Answer: This is a classic challenge in the Friedländer synthesis of 1,8-naphthyridines when using unsymmetrical ketones. The formation of the 2,3-disubstituted product arises from the competing condensation at the more substituted α-carbon of the ketone.

  • Underlying Cause & Mechanistic Insight: The regioselectivity is dictated by the relative rates of enamine/enolate formation from the unsymmetrical ketone and the subsequent cyclization. The formation of the thermodynamically more stable, more substituted enamine/enolate often leads to the 2,3-disubstituted product. To favor the 2-substituted product, you need to promote the formation of the kinetic enamine/enolate.

  • Troubleshooting Steps:

    • Catalyst Selection is Crucial: Standard base or acid catalysts can be unselective.

      • Amine Catalysis: Employing cyclic secondary amine catalysts, particularly pyrrolidine derivatives, has been shown to strongly favor the formation of 2-substituted products.[3][4][5] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly effective catalyst, achieving regioselectivities as high as 96:4 for 2-substituted 1,8-naphthyridines.[6][7] These catalysts operate by forming a more reactive enamine intermediate from the methyl group of the ketone.

      • Ionic Liquids: Certain basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]), can also provide excellent regioselectivity for a single isomer in high yields.[8][9]

    • Control the Reaction Kinetics:

      • Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can significantly enhance regioselectivity.[3][4][6] This maintains a low concentration of the ketone, favoring the kinetically controlled reaction pathway.

      • Temperature Optimization: Regioselectivity in amine-catalyzed reactions has been shown to be positively related to temperature.[3][4][7] Carefully increasing the reaction temperature may improve the ratio of the desired 2-substituted product.

    • Solvent Effects:

      • Greener Solvents: Consider using water as a solvent, especially with a suitable catalyst like choline hydroxide. This approach has demonstrated excellent yields and can be highly regioselective.[10][11]

Question 2: My reaction is not proceeding to completion, and I have low yields of the desired 1,8-naphthyridine. What are the potential causes and how can I fix this?

Answer: Low conversion can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst System:

      • Catalyst Loading: Ensure the correct catalyst loading is being used. For instance, in the choline hydroxide-catalyzed reaction in water, 1 mol% is reported to be effective.[10][11]

      • Catalyst Choice: If you are not using a catalyst, it's highly recommended to introduce one. Reactions performed in water without a catalyst like choline hydroxide have been shown to result in no product formation.[10][11] For other systems, ensure your chosen catalyst is appropriate for the specific substrates.

    • Check Starting Material Quality:

      • Purity of 2-aminonicotinaldehyde: This starting material can be prone to oxidation or degradation. Ensure it is pure before use.

      • Active Methylene Compound: The ketone or other active methylene compound should also be of high purity.

    • Optimize Reaction Conditions:

      • Temperature: While higher temperatures can sometimes improve regioselectivity, they can also lead to decomposition if too high. An optimal temperature needs to be found. For the choline hydroxide system, 50 °C is reported as effective.[10][11]

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require several hours to reach completion.[10]

      • Atmosphere: While many of these reactions can be run under a normal atmosphere, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Question 3: I am attempting a direct C-H functionalization of the 1,8-naphthyridine core, but I am getting a mixture of isomers or no reaction. How can I achieve better regioselectivity?

Answer: Direct C-H functionalization is a powerful but challenging strategy. Regioselectivity is governed by the inherent electronic properties of the 1,8-naphthyridine ring and the directing effect of any existing substituents.

  • Underlying Cause & Mechanistic Insight: The 1,8-naphthyridine ring is electron-deficient, which can make C-H activation difficult. The nitrogen atoms influence the electron density at different positions. Without a directing group, selectivity can be poor.

  • Troubleshooting Steps:

    • Utilize a Directing Group: If your substrate allows, installing a directing group is the most reliable way to control the position of C-H functionalization. Groups like amides, pyridyls, or guanidines can chelate to the metal catalyst (e.g., Palladium or Rhodium) and direct the C-H activation to a specific ortho-position.[12][13]

    • Ligand Selection: For non-directed C-H functionalizations, the choice of ligand is critical. Ligands can accelerate the reaction and influence the regioselectivity by altering the steric and electronic environment around the metal center.[14] For example, 2-pyridone ligands have been shown to enhance the reactivity of palladium catalysts in non-directed C-H activations.[14]

    • Catalyst System: The choice of metal catalyst and oxidant is key. Rh(III) and Pd(II) are commonly used for C-H activation.[12][13] The specific catalyst system should be chosen based on the desired transformation (e.g., arylation, olefination).

Section 2: Frequently Asked Questions (FAQs)

Q: What are the main synthetic strategies for achieving regioselective synthesis of substituted 1,8-naphthyridines? A: The most prominent and versatile method is the Friedländer Annulation , which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group (e.g., a ketone).[10][15] By carefully selecting catalysts and reaction conditions, high regioselectivity can be achieved.[3][8] Other important strategies include multi-component reactions that can construct the ring system in a single step with high efficiency and regioselectivity, and transition-metal-catalyzed direct C-H functionalization for late-stage modification of the pre-formed naphthyridine core.[12][16][17]

Q: Can I use unmodified methyl ketones in the Friedländer reaction to synthesize 2-substituted 1,8-naphthyridines? A: Yes, modern catalytic systems allow for the efficient and highly regioselective use of unmodified methyl ketones. The use of amine catalysts like TABO is particularly effective for this purpose, avoiding the need for pre-activated ketone substrates.[6][7][18]

Q: Are there environmentally friendly methods for synthesizing 1,8-naphthyridines? A: Absolutely. There is a growing emphasis on green chemistry approaches for 1,8-naphthyridine synthesis.[15] A notable example is the use of water as a solvent with a biocompatible and inexpensive ionic liquid catalyst like choline hydroxide.[10][11] This method is not only environmentally benign but also offers high yields, simple product isolation, and can be performed on a gram scale.[10]

Q: How does the electronic nature of substituents on the starting materials affect the reaction? A: The electronic properties of substituents on both the 2-aminonicotinaldehyde and the active methylene compound can influence reaction rates and, in some cases, regioselectivity. Electron-donating groups on the aminopyridine ring can increase its nucleophilicity and facilitate the initial condensation step. Conversely, electron-withdrawing groups on the ketone can increase the acidity of the α-protons, potentially affecting the ease of enolate/enamine formation.

Section 3: Experimental Protocol & Data

Detailed Protocol: Regioselective Synthesis of 2-Methyl-1,8-naphthyridine via Choline Hydroxide-Catalyzed Friedländer Reaction in Water

This protocol is adapted from a highly efficient and green methodology.[10][11] It provides a reliable method for synthesizing a 2-substituted 1,8-naphthyridine, avoiding the formation of the 2,3-disubstituted isomer.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in methanol)

  • Deionized Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 61.1 mg).

  • Add deionized water (1.0 mL) to the flask.

  • Add acetone (0.5 mmol, 36.5 µL).

  • With stirring, add choline hydroxide (1 mol %, which is 0.005 mmol).

  • Seal the flask and stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Results: This method has been reported to produce 2-methyl-1,8-naphthyridine in excellent yield (>95%).[10]

Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-aminonicotinaldehydeAcetoneCholine Hydroxide (1 mol%)Water506>95[10]
2-aminonicotinaldehydeAcetoneTABOToluene110-High[6],[7]
2-aminonicotinaldehyde2-ButanonePyrrolidineToluene110->90:10 (2-ethyl vs 2,3-dimethyl)[4]

Section 4: Visualizing Reaction Control

Diagram 1: Controlling Regioselectivity in the Friedländer Annulation

This diagram illustrates the decision-making process for optimizing the regioselective synthesis of 2-substituted 1,8-naphthyridines from unsymmetrical ketones.

G start Start: Synthesis of 2-Substituted 1,8-Naphthyridine problem Problem: Poor Regioselectivity (Mixture of 2- and 2,3-isomers) start->problem catalyst Step 1: Catalyst Optimization problem->catalyst amine_cat Use Amine Catalyst (e.g., TABO, Pyrrolidine) catalyst->amine_cat Favors Kinetic Enamine il_cat Use Basic Ionic Liquid (e.g., [Bmmim][Im]) catalyst->il_cat Promotes Single Isomer conditions Step 2: Kinetic Control amine_cat->conditions il_cat->conditions slow_add Slow Addition of Ketone conditions->slow_add temp Optimize Temperature conditions->temp solvent Step 3: Solvent System slow_add->solvent temp->solvent green_solvent Consider Green Solvent (e.g., Water with ChOH) solvent->green_solvent outcome Outcome: High Regioselectivity for 2-Substituted Product green_solvent->outcome

Caption: Workflow for troubleshooting poor regioselectivity in Friedländer synthesis.

References

  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. Available at: [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Semantic Scholar. Available at: [Link]

  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI. Available at: [Link]

  • Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. PubMed. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Regioselective synthesis of functionalized[3][19]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Available at: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

  • Synthesis of trifluoromethyl-functionalized benzo[de][3][19]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Available at: [Link]

  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Available at: [Link]

  • Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. PMC. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Ligand-accelerated non-directed C–H functionalization of arenes. PMC. Available at: [Link]

Sources

Technical Support Center: 4-Methyl-1,8-naphthyridine NMR Assignment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists working with 4-Methyl-1,8-naphthyridine . It addresses the specific challenges of assigning NMR signals in fused nitrogen heterocycles, where symmetry breaking and overlapping aromatic signals often lead to misinterpretation.

Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Peak Assignments & Structural Verification

System Definition & Numbering Convention

Before interpreting spectra, we must standardize the atom numbering. Literature often varies; this guide uses the IUPAC standard for 1,8-naphthyridine.

  • Core Structure: Fused bicyclic aromatic system.

  • Nitrogen Positions: 1 and 8.

  • Methyl Substituent: Position 4.

  • Symmetry: None. (Unlike the parent 1,8-naphthyridine, the 4-methyl group breaks the

    
     symmetry, rendering Ring A and Ring B chemically distinct).
    

The Proton Inventory:

  • Ring A (Substituted): H2, H3 (H4 is replaced by Methyl).

  • Ring B (Unsubstituted): H5, H6, H7.

  • Methyl: 3H Singlet (approx. 2.6 - 2.8 ppm).

Troubleshooting Q&A: The Assignment Logic

Issue 1: "I have multiple doublets in the aromatic region (7.0 - 9.2 ppm) and cannot distinguish Ring A from Ring B."

Diagnosis: You are likely seeing the overlap of the


-protons (H2 and H7) and the 

protons. In 1,8-naphthyridine, H2 and H7 are equivalent. In this compound, they are distinct but chemically similar.

Solution: The Coupling Constant Filter You must use


-coupling values to segregate the spin systems.
  • Identify Ring B (The 3-Spin System):

    • Look for a Doublet of Doublets (dd) around 7.5–7.6 ppm. This is H6 .

    • H6 couples to H5 (

      
       Hz, vicinal) and H7  (
      
      
      
      Hz, vicinal).
    • Validation: Find the two doublets that couple to this dd. One will be H7 (deshielded, ~9.0 ppm) and one will be H5 (shielded relative to H7, ~8.3 ppm).

  • Identify Ring A (The 2-Spin System):

    • Look for a Doublet around 9.0 ppm (H2 ) and a Doublet around 7.3–7.5 ppm (H3 ).

    • Key Difference: The coupling constant

      
       is typically smaller (~4.5 Hz) than the 
      
      
      
      or
      
      
      (~8.0 Hz) seen in Ring B.
    • Note: H3 may appear as a doublet of quartets (dq) if the resolution is high enough to see the long-range allylic coupling (

      
      ) to the methyl group.
      
Issue 2: "How do I confirm the position of the Methyl group? Is it at C4, C3, or C2?"

Diagnosis: Synthetic isomers are common. You need unequivocal proof of the methyl location.

Solution: The HMBC/NOESY Triangulation Do not rely solely on chemical shift. Use the Methyl group (approx 2.7 ppm) as your "anchor."

  • Experiment A: 1D NOE / 2D NOESY

    • Irradiate the Methyl peak.

    • Observation: You should see a strong NOE enhancement only at H3 (the ortho proton) and H5 (the peri proton).

    • Why this works: The methyl at C4 is spatially close to H5 on the other ring (peri-position). This specific NOE is the "smoking gun" for C4 substitution.

  • Experiment B: HMBC (Heteronuclear Multiple Bond Correlation)

    • The Methyl protons will show correlations to:

      • C4 (Ipso carbon, ~145-150 ppm) - Strong (

        
        ).
        
      • C3 (Ortho carbon, ~120-125 ppm) - Strong (

        
        ).
        
      • C4a (Bridgehead carbon, ~155 ppm) - Strong (

        
        ).
        
    • Validation: If the methyl were at C3, you would see correlations to C2 and C4.

Issue 3: "My peaks are broad or shifting between samples."

Diagnosis: Naphthyridines are basic N-heterocycles.

  • Concentration Effects:

    
    -
    
    
    
    stacking at high concentrations can cause upfield shifts.
  • pH Sensitivity: Traces of acid in

    
     (which forms DCl over time) will protonate N1 or N8. This causes massive deshielding (downfield shift) of H2 and H7.
    

Solution:

  • Solvent Switch: Use DMSO-d6 . It is less acidic than aged chloroform and disrupts stacking interactions, often sharpening the peaks.

  • Base Wash: If using

    
    , filter the solvent through basic alumina or add a grain of solid 
    
    
    
    to the NMR tube to ensure the free base form is observed.

Data Tables & Reference Values

Table 1: Predicted 1H NMR Data (DMSO-d6)

Values are approximate and dependent on concentration/temperature.

ProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
Me-4 2.70 - 2.80s-Characteristic aromatic methyl.
H3 7.40 - 7.50d (or dq)

Ortho to N1, adjacent to Me.
H6 7.55 - 7.65dd

The only "triplet-like" aromatic signal.
H5 8.30 - 8.40dd

Peri to Me (deshielded by Van der Waals).
H2 9.00 - 9.10d


to N1.
H7 9.05 - 9.15dd


to N8.
Table 2: Key HMBC Correlations (Methyl Anchor)
Source (F2)Target Carbon (F1)Bond OrderStructural Significance
Me-4 C4

Identifies the ipso carbon.
Me-4 C3

Identifies the CH doublet neighbor.
Me-4 C4a

Identifies the quaternary bridgehead.

Visual Workflows

Diagram 1: The Assignment Decision Tree

This workflow guides you through the logical steps to assign the spectrum without guessing.

AssignmentWorkflow Start Start: Acquire 1H NMR (DMSO-d6 recommended) CountProtons Integrate Signals: Do you have 3H (Me) + 5H (Ar)? Start->CountProtons CheckMe Check Methyl Region (~2.7 ppm) CountProtons->CheckMe IdentifySpinSystems Analyze Aromatic Region (7.0 - 9.2 ppm) CheckMe->IdentifySpinSystems RingB_Path Look for 3-Spin System (dd at ~7.6 ppm) IdentifySpinSystems->RingB_Path RingA_Path Look for 2-Spin System (d at ~7.4 ppm) IdentifySpinSystems->RingA_Path VerifyRingB Verify Ring B: H6 (dd) couples to H5 (d, ~8.3) & H7 (d, ~9.1) RingB_Path->VerifyRingB VerifyRingA Verify Ring A: H3 (d) couples to H2 (d, ~9.0) Check J ~ 4.5 Hz RingA_Path->VerifyRingA NOE_Check CRITICAL STEP: Run NOESY/NOE Diff VerifyRingB->NOE_Check VerifyRingA->NOE_Check Confirm Methyl shows NOE to H3 & H5? CONFIRMED STRUCTURE NOE_Check->Confirm

Caption: Logical workflow for distinguishing Ring A and Ring B protons using coupling constants and NOE verification.

Diagram 2: HMBC Connectivity Logic

Visualizing how the Methyl group acts as a "lighthouse" to illuminate the carbon skeleton.

HMBC_Logic cluster_legend Legend Me Methyl (H) ~2.7 ppm C4 C4 (Ipso) Quaternary Me->C4 2-bond (Strong) C3 C3 (Ortho) Methine (CH) Me->C3 3-bond C4a C4a (Bridge) Quaternary Me->C4a 3-bond H3 H3 Proton C3->H3 HSQC (1-bond) key1 Red Arrow: HSQC key2 Black Arrow: HMBC

Caption: HMBC correlation network originating from the C4-Methyl group, essential for assigning the quaternary carbons.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Standard preparation often leads to broad peaks in naphthyridines due to aggregation.

  • Solvent: Use 0.6 mL DMSO-d6 (99.9% D).

  • Concentration: 5–10 mg of sample. Do not exceed 15 mg to avoid stacking effects.

  • Filtration: Filter solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids which degrade line shape.

  • Temperature: If peaks are broad, heat the probe to 300K or 310K.

Protocol B: The "Methyl-Walk" (HMBC Setup)

Optimizing HMBC for long-range couplings in heteroaromatics.

  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient HMBC.

  • Coupling Constant Optimization (

    
    ):  Set cnst13 (long range coupling) to 8 Hz .
    
    • Reasoning: Aromatic long-range couplings are typically 7–9 Hz.

  • Scans: Minimum 32 scans for 10 mg sample.

  • Analysis:

    • Locate the Methyl proton signal on the F2 (proton) axis.

    • Trace vertically to find carbon correlations.[1]

    • The carbon signal that also correlates to the H3 proton (identified in HSQC) is C3 .

    • The carbon signal that has no HSQC correlation (quaternary) is C4 or C4a .

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Search: Naphthyridine derivatives). [Link]

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[2][3][4][5] V. The Proton Magnetic Resonance Spectra of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. (Foundational text on naphthyridine coupling constants).

Sources

Technical Support Center: 4-Methyl-1,8-naphthyridine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-NAPH-004 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Introduction

Welcome to the technical support hub for 4-Methyl-1,8-naphthyridine . This guide addresses the specific challenges of crystallizing fused nitrogen-containing heterocycles. Unlike simple aromatics, the 1,8-naphthyridine core possesses a unique "pocket" of nitrogen atoms (N1 and N8) that creates specific challenges regarding hydration, metal coordination, and "oiling out" during purification.

This guide moves beyond basic textbook advice, offering troubleshooting workflows derived from the physicochemical properties of the naphthyridine scaffold.

Module 1: Solvent System Selection

The Challenge: The "Nitrogen Pocket"

This compound is a basic heterocycle (pKa ~3-4 for the conjugate acid). The adjacent nitrogen atoms create a localized region of high electron density, making the molecule prone to:

  • Hydrogen Bonding: It acts as a strong H-bond acceptor.

  • Hydrate Formation: It readily grabs water molecules from wet solvents.

  • Metal Chelation: It scavenges trace metals, which can inhibit crystal growth.

Recommended Solvent Matrix

Do not rely on random screening. Use this matrix based on polarity and donor/acceptor interactions.

Solvent ClassSpecific SolventRoleTechnical Notes
Primary (Good) Ethanol (EtOH) DissolverGold Standard. The -OH group H-bonds with N1/N8, aiding solubility at high temps.
Primary (Good) Ethyl Acetate (EtOAc) DissolverGood for intermediate polarity. Less likely to form solvates than alcohols.
Primary (Good) Toluene DissolverExcellent for removing non-polar impurities. Requires higher temperatures.
Anti-Solvent n-Heptane PrecipitatorPreferred over Hexane (higher flash point, safer). Induces crystallization via hydrophobic effect.
Anti-Solvent MTBE PrecipitatorMilder than heptane; reduces risk of "oiling out."
Avoid Water ImpurityPromotes hydrate formation which may be gummy/amorphous.
Avoid Chlorinated Solvents DissolverDCM/Chloroform are too good at dissolving; yield will be poor.
Visual Logic: Solvent Selection Decision Tree

Use this logic flow to select your starting system based on your crude material's behavior.

SolventLogic start START: Analyze Crude Material solubility_check Is it soluble in boiling Ethanol? start->solubility_check yes_eth Yes solubility_check->yes_eth High Solubility no_eth No solubility_check->no_eth Low Solubility method_A Method A: Cooling Crystallization (Ethanol) yes_eth->method_A method_B Method B: Anti-Solvent (EtOAc + Heptane) no_eth->method_B check_oil Does it 'Oil Out' upon cooling? method_A->check_oil switch_solv Switch to Toluene (Higher Boiling Point) check_oil->switch_solv Yes (Oiling) switch_solv->method_B If Toluene fails

Figure 1: Decision matrix for selecting the initial crystallization solvent system based on crude solubility and phase behavior.

Module 2: Optimized Protocols

Protocol A: The "Slow Cool" (High Purity)

Best for: Final polishing of material (>95% purity) to remove trace color.

  • Dissolution: Suspend crude this compound in Ethanol (10 mL per gram).

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved.

    • Critical Step: If the solution is dark/colored, add Activated Carbon (5 wt%) , stir for 10 mins, and filter hot through Celite. Naphthyridines oxidize easily; removing these oxidation byproducts is crucial for crystallization.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 1°C/min).

    • Do not shock cool in an ice bath yet; this traps impurities.

  • Completion: Once crystals appear at RT, cool to 0-4°C for 2 hours to maximize yield.

  • Isolation: Filter and wash with cold Heptane (not Ethanol, as it might re-dissolve the product).

Protocol B: The "Anti-Solvent" (High Yield)

Best for: Crude material or when the compound is too soluble in alcohols.

  • Dissolution: Dissolve crude in minimum volume of Ethyl Acetate at 50°C.

  • The Drop: Add n-Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) is observed.

  • The Re-heat: Add just enough Ethyl Acetate to make the solution clear again.

  • Growth: Remove heat and let the vessel stand undisturbed. The hydrophobic anti-solvent will force the naphthyridine out of solution as it cools.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is coming out as an oil, not a crystal."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the metastable limit is exceeded before the crystal nucleation limit. The Fix:

  • Temperature Cycling: Re-heat the oil/solvent mixture until clear. Cool very slowly.

  • Seeding: You must provide a template. If you have no crystals, scratch the glass side of the flask with a glass rod to induce nucleation sites.

  • Change Solvent: Switch from Ethanol to Toluene . Toluene has a higher boiling point and different interaction parameters, often bypassing the "oil gap."

Issue 2: "The crystals are yellow/brown instead of off-white."

Diagnosis: Oxidation of the nitrogen ring or trace metal contamination. The Fix:

  • Chelation Wash: Wash the organic layer (during workup, before crystallization) with a 5% EDTA solution to strip metals that bind to the N1/N8 pocket.

  • Acid/Base Swing: Dissolve crude in dilute HCl (protonating the nitrogens, making it water-soluble), wash with DCM (removes non-basic tars), then basify with NaOH to precipitate the free base. Recrystallize this solid.

Issue 3: "Yield is too low."

Diagnosis: The molecule is too soluble in the mother liquor. The Fix:

  • Do not evaporate to dryness (this yields amorphous gum).

  • Concentrate the mother liquor to 50% volume and perform a "Second Crop" crystallization. Keep this crop separate as it will be less pure.

Module 4: Advanced Troubleshooting Flowchart

Use this workflow when standard protocols fail.

Troubleshooting problem Problem Detected type_oil Is it Oiling Out? problem->type_oil type_impure Is it Colored/Impure? problem->type_impure seed Add Seed Crystal at Cloud Point type_oil->seed carbon Activated Carbon Treatment (Hot) type_impure->carbon slow_cool Reduce Cooling Rate (<0.5°C/min) seed->slow_cool acid_wash Acid/Base Extraction (Purify via Salt) carbon->acid_wash If color persists

Figure 2: Troubleshooting logic for common crystallization failures (Oiling Out and Persistent Impurities).

References

  • General Naphthyridine Chemistry & Synthesis

    • Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2000).[1] Naphthyridines.[1][2][3][4][5][6][7][8][9][10][11] Structure, Physicochemical Properties, and General Methods of Synthesis.[3] Russian Chemical Reviews, 69(3), 201.

    • Context: Establishes the basicity and solubility profiles of the 1,8-naphthyridine core.
  • Purification via Recrystallization (Analogous Structures)

    • Ravichandran, S., et al. (2009).[4] Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. Int. J. Chem. Sci., 7(2), 993-996.[4]

    • Context: Describes the use of Ethanol and Methanol/Ether mixtures for purifying substituted naphthyridines.
  • Solubility & Partitioning Data

    • Cheméo Data Repository. (2024). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4).
    • Context: Provides LogP (Octanol/Water partition) data (~1.63)
  • Crystallization Handbook (General Methodology)

    • Myerson, A. S. (2002).
    • Context: Authoritative source for "Oiling Out" mechanisms and anti-solvent selection str

Sources

Validation & Comparative

Comparative Therapeutics: 4-Methyl-1,8-Naphthyridine vs. Quinoline Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-1,8-naphthyridine vs. Quinoline Derivatives in Anticancer Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic anticancer agents, the quinoline scaffold has long been the "gold standard," forming the backbone of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor). However, the 1,8-naphthyridine scaffold—specifically its 4-methyl derivatives —has emerged as a superior bioisostere in recent preclinical evaluations.

While quinolines offer broad-spectrum efficacy, they are increasingly plagued by multidrug resistance (MDR) and poor aqueous solubility. The 1,8-naphthyridine core, characterized by an additional nitrogen atom at the 8-position, introduces a critical hydrogen-bond acceptor site. This modification significantly alters the electronic landscape, enhancing binding affinity to Topoisomerase II and tubulin while offering tunable lipophilicity.

Verdict: The this compound scaffold exhibits superior potency (IC50 < 1.0 µM) in resistant cell lines (e.g., HeLa, MCF-7) compared to standard quinoline derivatives, primarily due to enhanced DNA intercalation and dual-mechanism targeting (Topo II + Tubulin).

Structural & Chemical Basis: The "Nitrogen Walk"

The fundamental difference lies in the diaza-naphthalene nature of naphthyridine versus the monoaza-naphthalene structure of quinoline.

  • Quinoline: High lipophilicity (LogP ~2.0), single H-bond acceptor. Prone to metabolic oxidation at the electron-rich 5,8-positions.

  • This compound: The C4-methyl group provides steric bulk that hinders metabolic deactivation, while the N8 nitrogen lowers the pKa (approx. 3.4 vs. 4.9 for quinoline), altering protonation states in the tumor microenvironment (pH ~6.5).

Visualization: Scaffold Comparison & SAR

The following diagram illustrates the structural activity relationship (SAR) differences.

SAR_Comparison Quinoline Quinoline Scaffold (Standard) N1 N1: H-Bond Acceptor (Common) Quinoline->N1 Naphthyridine This compound (Emerging Bioisostere) Naphthyridine->N1 N8 N8: Extra Nitrogen Increases polarity Modulates pKa Naphthyridine->N8 Key Differentiator Me4 C4-Methyl Group Steric Shield Increases Lipophilicity Naphthyridine->Me4 Metabolic Stability

Figure 1: Structural divergence between Quinoline and 1,8-Naphthyridine scaffolds highlighting the critical N8 and C4-Methyl modifications.

Pharmacological Performance[1][2][3][4]

Mechanism of Action (MoA)

Both scaffolds function primarily as DNA Intercalators and Topoisomerase II Inhibitors . However, the 1,8-naphthyridine derivatives often display a "dual-mode" action, also binding to the colchicine site of tubulin, leading to mitotic arrest.

FeatureQuinoline DerivativesThis compound Derivatives
Primary Target Topoisomerase I / IITopoisomerase IIα
Secondary Target Kinases (VEGFR, EGFR)Tubulin (Colchicine site)
Binding Mode

-

stacking (Intercalation)

-

stacking + N8 H-bonding
Solubility Low (requires salt formation)Moderate (improved by N8 polarity)
Resistance Profile High (P-gp efflux substrate)Moderate (Lower P-gp affinity)
Quantitative Comparison (IC50 Data)

The following data summarizes cytotoxicity assays against human cancer cell lines. Note the superior potency of the naphthyridine derivative in the breast cancer model.

Cell LineTissue OriginCompound ClassRepresentative IC50 (µM)Reference
HeLa Cervical CancerQuinoline (Standard)23.6[1]
HeLa Cervical CancerThis compound 0.7 [1]
MCF-7 Breast CancerStaurosporine (Control)4.51[2]
MCF-7 Breast Cancer2-Phenyl-7-methyl-1,8-naphthyridine 1.47 [2]
HL-60 LeukemiaQuinoline Derivatives7.8[1]
HL-60 Leukemia1,8-Naphthyridine Derivative 0.1 [1]

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating checkpoints.

Protocol A: Synthesis of this compound (Friedländer Condensation)

Context: This is the most robust method for generating the core scaffold.

  • Reactants: 2-Amino-3-formylpyridine (1.0 eq) + Acetone (or substituted ketone) (1.2 eq).

  • Catalyst: Piperidine (cat. amount) or 10% KOH (aq).

  • Condition: Reflux in Ethanol for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product should fluoresce blue/purple under UV (254/365 nm).

  • Purification: Recrystallization from Ethanol.

  • Yield Expectation: >75%.

Protocol B: Topoisomerase II Relaxation Assay

Context: Confirms the mechanism of action is indeed Topo II inhibition, not just general toxicity.

Materials:

  • Supercoiled pBR322 plasmid DNA.

  • Recombinant Human Topoisomerase IIα.

  • Assay Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT.

Workflow:

  • Incubation: Mix 0.2 µg pBR322 DNA + 1 unit Topo II + Test Compound (0.1 – 100 µM).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 2 µL Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue).

  • Electrophoresis: Run on 1% agarose gel (TAE buffer) at 50V for 2 hours.

  • Visualization: Stain with Ethidium Bromide.

  • Interpretation (Self-Validating):

    • Negative Control (No Enzyme): Supercoiled DNA band (runs fast).

    • Positive Control (Enzyme only): Relaxed DNA bands (laddering, runs slow).

    • Active Compound:[1] Presence of Supercoiled DNA band (Enzyme activity blocked).

Protocol C: MTT Cytotoxicity Assay (Solubility Modified)

Context: Naphthyridines can precipitate in aqueous media. This protocol ensures solubility.

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Drug Preparation (Critical): Dissolve this compound derivative in 100% DMSO to 10 mM stock.

  • Dilution: Serial dilute in culture medium. Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Treatment: Add 100 µL of drug solution to wells. Incubate 48h.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Aspirate media.

  • Solubilization: Add 150 µL DMSO. Shake 10 min.

  • Read: Absorbance at 570 nm.

Signaling Pathway Visualization

The following diagram details the downstream effects of this compound binding, leading to apoptosis.

Pathway Drug This compound Target1 Topoisomerase II (DNA Complex) Drug->Target1 Intercalation Target2 Tubulin (Colchicine Site) Drug->Target2 Binding Event1 Stabilization of Cleavable Complex Target1->Event1 Event2 Inhibition of Polymerization Target2->Event2 Damage DSB (Double Strand Breaks) Event1->Damage Arrest G2/M Phase Arrest Event2->Arrest Signal p53 Activation Damage->Signal Arrest->Signal Exec Caspase 3/7 Activation Signal->Exec Death Apoptosis Exec->Death

Figure 2: Dual-mechanism pathway of this compound inducing apoptosis via Topo II inhibition and Tubulin destabilization.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Source: ResearchGate / Open Chemistry Journal URL:[Link]

  • Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Source: PubMed URL:[Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Source: Wiley Online Library / Chemistry & Biodiversity URL:[Link]

Sources

Structural Confirmation of 4-Methyl-1,8-naphthyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methyl-1,8-naphthyridine (4-Me-1,8-Napy) typically employs the Friedländer condensation or modified Skraup reactions. However, these pathways suffer from a critical regiochemical ambiguity: the thermodynamic preference often favors the 2-methyl isomer or 2,7-dimethyl impurities depending on the precursor's condensation axis.

For drug development professionals utilizing naphthyridine scaffolds (e.g., for antibacterial fluoroquinolone analogs or coordination ligands), distinguishing the 4-methyl product from its 2-methyl isomer is non-trivial due to their identical molecular weight (144.17 g/mol ) and similar polarity. This guide outlines a self-validating analytical workflow to definitively confirm the 4-methyl structure, prioritizing 1H NMR coupling constants (


-values) as the primary differentiator.

Part 1: The Synthetic Context & Isomer Challenge

To understand the analytical requirement, one must understand the origin of the impurity.

  • Target: this compound.[1]

  • Common Impurity: 2-Methyl-1,8-naphthyridine.[2]

  • Mechanism: In the condensation of 2-aminonicotinaldehyde with ketones (e.g., acetone), the nucleophilic attack can occur at the aldehyde or the amine, leading to different cyclization patterns.

Visualization: Synthesis & Regiochemical Ambiguity

The following diagram illustrates the divergent pathways that necessitate rigorous structural confirmation.

SynthesisPath cluster_check Critical Checkpoint Precursor 2-Aminonicotinaldehyde + Acetone/Ketone Condensation Friedländer Condensation Precursor->Condensation Target TARGET: this compound (Me at C4) Condensation->Target Path A (Kinetic Control) Isomer ISOMER: 2-Methyl-1,8-naphthyridine (Me at C2) Condensation->Isomer Path B (Thermodynamic Control)

Figure 1: Divergent synthesis pathways showing the origin of the 2-methyl isomer impurity.

Part 2: Comparative Analytical Matrix

While Mass Spectrometry (MS) confirms the formula (


), it cannot distinguish the positional isomers. The following table compares the efficacy of structural confirmation methods.
MethodCapabilityResolution PowerCost/TimeRecommendation
1H NMR (1D) Differentiation via Coupling Constants (

)
HighLow/FastPrimary Standard
13C NMR Number of unique carbonsMediumMediumSupporting
2D NMR (HMBC) Connectivity (Me

Ring C)
Very HighMediumDefinitive
HR-MS Formula Confirmation (

145.07)
Null (Isomers identical)HighPurity Check Only
X-Ray Crystallography Absolute ConfigurationAbsoluteVery High/SlowFinal Resort

Part 3: Primary Validation Protocol (1H NMR)

The most efficient method to distinguish the 4-methyl from the 2-methyl isomer is analyzing the spin-spin coupling (


)  of the protons on the substituted pyridine ring (Ring A).
The "J-Value" Logic
  • This compound:

    • Protons present on Ring A: H2 and H3.

    • Relationship: Vicinal (neighbors).

    • Position: H2 is

      
       to Nitrogen (highly deshielded). H3 is 
      
      
      
      .
    • Expected Signal: Two doublets.

    • Diagnostic

      
       Value: 
      
      
      
      . (Typical for pyridine H2-H3).
  • 2-Methyl-1,8-naphthyridine:

    • Protons present on Ring A: H3 and H4.

    • Relationship: Vicinal.

    • Position: H3 is

      
      . H4 is 
      
      
      
      .
    • Expected Signal: Two doublets.

    • Diagnostic

      
       Value: 
      
      
      
      . (Typical for pyridine H3-H4).
Experimental Protocol: 1H NMR
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred for solubility and separating aromatic peaks) or CDCl3 .

  • Acquisition: Standard proton sequence (30° pulse), relaxation delay

    
     1s, 16-32 scans.
    
  • Analysis:

    • Locate the Methyl singlet (

      
       2.6 - 2.8 ppm).
      
    • Identify the most downfield proton. In the 4-Me isomer, H2 appears at

      
       8.9 - 9.1 ppm. In the 2-Me isomer, the most downfield proton (H7 on the other ring) is similar, but H4  (on the substituted ring) is only 
      
      
      
      8.0 - 8.3 ppm.
    • CRITICAL: Calculate the coupling constant (

      
       in Hz) for the doublet signals on the substituted ring.
      
Visualization: NMR Logic Tree

Use this decision tree to interpret your spectra.

NMRLogic Start Analyze 1H NMR Spectrum (Aromatic Region) CheckH2 Is there a doublet signal at > 8.8 ppm (H2)? Start->CheckH2 YesH2 Yes: H2 is present CheckH2->YesH2 NoH2 No: Only signals < 8.5 ppm on substituted ring CheckH2->NoH2 CheckJ Measure Coupling Constant (J) of the doublet pair YesH2->CheckJ Result2Me J ≈ 8 Hz IDENTIFIED: 2-Methyl-1,8-naphthyridine NoH2->Result2Me H2 position blocked by Methyl Result4Me J ≈ 4-5 Hz CONFIRMED: this compound CheckJ->Result4Me CheckJ->Result2Me

Figure 2: NMR Decision Tree for distinguishing 4-methyl vs. 2-methyl isomers.

Part 4: Advanced Validation (2D NMR)

If 1H NMR signals overlap (common in crude mixtures), Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof by mapping long-range C-H correlations.

HMBC Protocol
  • Sample: Increase concentration to 20-30 mg in DMSO-d6.

  • Setup: Run standard Gradient HMBC. Optimize for long-range coupling (

    
    ).
    
  • Interpretation:

    • Focus on the Methyl protons (

      
       ~2.7 ppm).
      
    • 4-Methyl Target: The methyl protons will show correlations to:

      • C4 (Quaternary, ipso): ~145-150 ppm.

      • C3 (Methine): ~120-125 ppm.

      • C4a (Quaternary bridgehead): ~150-155 ppm.

    • 2-Methyl Isomer: The methyl protons will show correlations to:

      • C2 (Quaternary, ipso): ~160-165 ppm (More deshielded due to adjacent N).

      • C3 (Methine).

    • Differentiation: The chemical shift of the ipso carbon (C4 vs C2) is distinct. C2 is significantly more downfield due to the direct attachment to Nitrogen.

Part 5: Reference Data Summary

NucleusPositionThis compound (Target)2-Methyl-1,8-naphthyridine (Isomer)
1H Methyl

2.65 (s, 3H)

2.70 (s, 3H)
1H H2

9.05 (d,

)
Absent (Substituted)
1H H3

7.40 (d,

)

7.45 (d,

)
1H H4 Absent (Substituted)

8.15 (d,

)
13C C-Me (ipso)

~148 (C4)

~163 (C2)

Note: Chemical shifts are approximate (


 ppm) and solvent-dependent (DMSO-d6).

References

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Connect Journals. [Link]

  • Jiang, S., et al. (2019).[2] Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17, 7416-7424.[2] [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in 1H NMR Spectroscopy. [Link]

Sources

benchmarking the performance of 4-Methyl-1,8-naphthyridine against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 4-Methyl-1,8-naphthyridine Scaffolds Against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridine scaffold—specifically its 4-methyl substituted variant—has emerged as a critical bio-isostere to quinolines and isoquinolines in medicinal chemistry. While the parent compound This compound functions primarily as a high-utility intermediate and ligand, its functionalized derivatives demonstrate potent inhibitory activity across two distinct biological domains: antimicrobial resistance (DNA gyrase inhibition) and oncology (tubulin/kinase inhibition) .

This guide objectively benchmarks the performance of this compound-based pharmacophores against industry standards (Ciprofloxacin, Staurosporine, and Acetazolamide), synthesizing experimental data to validate its utility in next-generation drug discovery.

Structural Rationale & Mechanism of Action

The Pharmacophore Advantage

The 1,8-naphthyridine core contains two nitrogen atoms in a fused ring system. The inclusion of a methyl group at the C4 position significantly alters the physicochemical profile compared to the bare scaffold:

  • Lipophilicity: The C4-methyl group enhances membrane permeability (

    
    ), facilitating intracellular target access.
    
  • Steric Hindrance: It provides a steric anchor that restricts rotational freedom in the binding pocket, often improving selectivity for enzymes like DNA gyrase over mammalian topoisomerases.

Mechanism 1: Bacterial DNA Gyrase Inhibition

Similar to fluoroquinolones, this compound derivatives target the bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and triggering apoptosis.

Mechanism 2: Anticancer Kinase/Tubulin Interference

In oncology, these scaffolds act as dual inhibitors. They competitively bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR) and can also inhibit tubulin polymerization, disrupting mitotic spindle formation.

MechanismOfAction Scaffold This compound Scaffold Target1 Bacterial DNA Gyrase (Subunit A) Scaffold->Target1 Intercalation Target2 Mammalian Kinase (ATP Pocket) Scaffold->Target2 Competitive Inhibition Effect1 Stabilized Cleavage Complex Target1->Effect1 Prevents Religation Effect3 Mitotic Catastrophe Target2->Effect3 Disrupts Signaling Effect2 Replication Fork Arrest Effect1->Effect2 DNA Breaks Outcome Cell Death (Apoptosis) Effect2->Outcome Effect3->Outcome

Figure 1: Dual-mechanism pathway illustrating the inhibitory cascades initiated by this compound derivatives in bacterial and mammalian cells.

Comparative Benchmarking Data

The following data aggregates performance metrics from recent structure-activity relationship (SAR) studies, comparing optimized this compound derivatives against clinical standards.

A. Antibacterial Potency (vs. Fluoroquinolones)

Context: Multidrug-resistant (MDR) S. aureus and E. coli.

Compound ClassTarget StrainMIC (µg/mL)Potency vs. StandardNotes
Ciprofloxacin (Standard) S. aureus (MDR)0.5 – 1.01.0x (Baseline)High resistance prevalence.
This compound (Parent) S. aureus>100InactiveRequires functionalization.
C3-Cyano Derivative (ANA-12) M. tuberculosis6.25High Potent anti-tubercular activity [1].[1]
C7-Piperazinyl Derivative S. aureus (MRSA)0.25 – 0.502x Potency Overcomes efflux pump resistance [2].

Verdict: While the parent molecule is inactive, C3/C7-functionalized derivatives outperform Ciprofloxacin against resistant strains due to altered binding modes that bypass common mutation sites (e.g., Ser83).

B. Anticancer Cytotoxicity (vs. Staurosporine)

Context: MCF7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines.

InhibitorCell LineIC50 (µM)Selectivity Index (SI)Mechanism
Staurosporine (Standard) MCF74.51Low (Toxic)Broad Kinase Inhibition
This compound Derivative (10c) MCF71.47 High (>11)Tubulin/Kinase Dual Action [3]
Voreloxin (Analog) AML Cells~2.0ModerateDNA Intercalation

Verdict: The 4-methyl derivative (Compound 10c) demonstrates a 3-fold increase in potency over Staurosporine in breast cancer models, with a superior safety profile (higher Selectivity Index against normal HEK293 cells).

C. Enzyme Inhibition (vs. Acetazolamide)

Context: Carbonic Anhydrase (CA) inhibition for glaucoma/diuretic applications.

InhibitorTarget IsozymeIC50 (µM)Fold-Potency
Acetazolamide (Standard) hCA II~1.51.0x
1,8-Naphthyridine Derivative (1g) hCA II0.11 ~13x

Verdict: Naphthyridine scaffolds exhibit nanomolar affinity for Carbonic Anhydrase, significantly outperforming the sulfonamide standard Acetazolamide [4].

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these inhibitors.

Protocol A: Optimized Synthesis (Friedländer Condensation)

Rationale: This route is preferred for its atom economy and ability to easily install the critical 4-methyl group.

  • Reagents: 2-Aminopyridine-3-carbaldehyde (1.0 eq), Acetone (or substituted methyl ketone) (1.2 eq), Piperidine (Cat. amount).

  • Reaction: Reflux in ethanol for 4–6 hours.

  • Workup: Cool to RT. The this compound derivative typically precipitates. Filter and recrystallize from EtOH/DMF.

  • Validation: Confirm structure via ¹H NMR (Look for singlet at δ ~2.6 ppm for C4-CH₃).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standardized colorimetric assessment of metabolic activity to determine IC50.

  • Seeding: Plate MCF7 cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add serial dilutions of the this compound derivative (0.1 – 100 µM) and Staurosporine (control).

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Screening Workflow Visualization

The following diagram details the decision tree for evaluating new this compound candidates.

ScreeningWorkflow Start Start: this compound Scaffold Synthesis Filter1 In Silico Docking (Gyrase/Kinase) Start->Filter1 Assay1 In Vitro MIC/IC50 (Screening) Filter1->Assay1 Decision Potency > Standard? Assay1->Decision Tox Cytotoxicity (HEK293) Selectivity Index Decision->Tox Yes Discard Discard/Redesign Decision->Discard No Final Lead Candidate Optimization Tox->Final SI > 10 Tox->Discard SI < 10

Figure 2: Step-wise screening workflow for validating naphthyridine-based inhibitors.

Technical Insights & Limitations

Solubility Challenges

While the 4-methyl group improves lipophilicity, it can reduce aqueous solubility compared to more polar quinolones.

  • Solution: Formulation as a hydrochloride or methanesulfonate salt is often required for in vivo bioavailability.

Dual-Use Nature (Corrosion Inhibition)

It is scientifically relevant to note that this compound is also a potent corrosion inhibitor for mild steel in acidic media (Efficiency >90% at 0.6 mM) [5]. This highlights the scaffold's high electron density and ability to adsorb onto metallic/cationic surfaces—a property that mirrors its binding affinity to metal-dependent enzyme active sites (e.g., the Mg²⁺ bridge in DNA gyrase).

References

  • Khetmalis, Y. M., et al. (2024).[1] "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. Available at: [Link]

  • Gencer, H. K., et al. (2024).[1] "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals.[1][2][3] Available at: [Link]

  • Al-romaizan, A. N., et al. (2019). "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." De Gruyter.[4] Available at: [Link]

  • Ajmal, M., et al. (2023). "[1,8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase."[2] BMC Chemistry. Available at: [Link]

  • Author Unknown. (2025). "Investigation of the inhibitive effect of 1,8-naphthyridine derivatives on corrosion of mild steel in acidic media." ResearchGate.[5] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.